Technical Documentation Center

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride
  • CAS: 1220037-89-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride

Executive Summary In the landscape of target-directed drug discovery, the selection of highly functionalized building blocks dictates the downstream success of lead optimization. N-(2-Methoxyethyl)-4-piperidinecarboxamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of target-directed drug discovery, the selection of highly functionalized building blocks dictates the downstream success of lead optimization. N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) has emerged as a privileged scaffold. By combining a rigid, saturated nitrogen heterocycle (piperidine) with a flexible, heteroatom-containing appendage (2-methoxyethyl), this compound offers a unique balance of topological polar surface area (TPSA) and lipophilicity.

As a Senior Application Scientist, I frequently integrate this specific building block into workflows targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS) targets. This whitepaper deconstructs the physical and chemical properties of this compound, explains the mechanistic rationale behind its structural features, and provides self-validating experimental protocols for its utilization in medicinal chemistry.

Structural Rationale and Physicochemical Properties

Understanding the causality behind a molecule's physicochemical profile is critical for predicting its behavior in both the reaction flask and biological assays.

The Causality of the Molecular Design
  • The Piperidine Core: The secondary amine of the piperidine ring serves as a highly reactive, chemoselective nucleophile. It allows for divergent functionalization via N-alkylation, reductive amination, or acylation.

  • The 2-Methoxyethyl Appendage: Simple alkyl chains often increase lipophilicity (LogP) indiscriminately, leading to poor aqueous solubility and off-target toxicity (e.g., hERG channel blockade). The incorporation of the ether oxygen in the 2-methoxyethyl group introduces a hydrogen-bond acceptor. This strategically lowers the LogP, enhances metabolic stability against hepatic microsomes, and improves the pharmacokinetic profile [1].

  • The Hydrochloride Salt Form: Free base piperidines are prone to atmospheric oxidation and can absorb ambient carbon dioxide to form carbamate salts over time. Supplying this compound as a hydrochloride salt ensures a highly stable, crystalline solid with excellent shelf life and immediate aqueous solubility for biological screening.

Quantitative Physicochemical Data

The following table summarizes the core parameters of the compound. These metrics are essential for calculating ligand efficiency and predicting Lipinski Rule-of-5 compliance during library design.

PropertyValueCausality / Practical Implication
CAS Number 1220037-89-7Unique registry identifier for the HCl salt[1].
Molecular Formula C9H19ClN2O2Indicates the 1:1 stoichiometry of the HCl salt.
Molecular Weight 222.71 g/mol Low molecular weight provides ample "room" for downstream functionalization without exceeding the 500 Da limit.
Physical State Crystalline SolidThe HCl salt lattice forces a solid state, allowing for precise gravimetric dispensing in high-throughput arrays.
Hydrogen Bond Donors 2 (Amide NH, Piperidine NH2+)Facilitates strong directional interactions with target protein backbones.
Hydrogen Bond Acceptors 3 (Amide C=O, Ether O, Amine N)Enhances aqueous solubility and modulates TPSA.

Mechanistic Pathways in Medicinal Chemistry

N-(2-Methoxyethyl)-4-piperidinecarboxamide derivatives have been heavily utilized in the development of highly potent therapeutics. Two prominent examples include the optimization of CCR5 antagonists (such as the TAK-220 analogs) for HIV-1 entry inhibition [2], and the design of highly selective Sigma-1 receptor ligands for neurodegenerative diseases [3].

In both cases, the piperidine nitrogen acts as the primary vector for exploring the target's binding pocket, while the 2-methoxyethyl carboxamide moiety interacts with solvent-exposed regions or secondary binding sites to anchor the molecule.

G A N-(2-Methoxyethyl)-4- piperidinecarboxamide HCl B Free Base Generation (DIPEA / TEA) A->B Neutralization C Reductive Amination (Aldehyde, NaBH(OAc)3) B->C Nucleophilic Attack D N-Acylation (Acyl Chloride, Base) B->D Nucleophilic Attack E CCR5 Antagonists (e.g., TAK-220 analogs) C->E Target Optimization F Sigma-1 Ligands C->F Target Optimization D->E Target Optimization

Figure 1: Divergent synthetic pathways of the piperidine building block toward distinct targets.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in mechanistic checks to confirm that the chemistry is proceeding as theoretically predicted.

Protocol 1: Chemoselective Reductive Amination

This protocol details the N-alkylation of the piperidine core using an aldehyde.

Mechanistic Rationale: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) instead of Sodium borohydride (NaBH₄). NaBH₄ is overly reactive and will reduce the starting aldehyde directly to an alcohol. NaBH(OAc)₃ is a milder, sterically hindered reducing agent that chemoselectively reduces the transient iminium ion intermediate without destroying the electrophile.

Step-by-Step Methodology:

  • Free-Basing: Suspend N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality Check: The suspension will clarify into a homogeneous solution. This visual cue validates that the HCl salt has been neutralized, liberating the nucleophilic lone pair on the piperidine nitrogen.

  • Imine Formation: Add the target aldehyde (1.05 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour.

    • Causality Check: The acetic acid lowers the pH to ~5-6. This slightly acidic environment accelerates the dehydration step of imine formation while ensuring the amine is not fully protonated and rendered inert.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

    • Validation Metric: You should observe the disappearance of the starting material mass (m/z 187.1 for the free base) and the appearance of the product mass. Because this is a secondary amine, over-alkylation (quaternary ammonium formation) is sterically and electronically prohibitive under these mild conditions, ensuring high purity.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol 2: High-Throughput Kinetic Solubility Profiling

Because this building block is used to improve the solubility of highly lipophilic leads, quantifying its kinetic solubility is essential.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized derivative in 100% DMSO.

  • Aqueous Dilution: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a theoretical concentration of 100 µM (1% DMSO final).

  • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking.

  • Self-Validation (Nephelometry): Read the plate using a laser nephelometer.

    • Validation Metric: Include a known insoluble compound (e.g., Amiodarone) and a highly soluble compound (e.g., Propranolol) as controls. If the well containing your piperidine derivative shows light scattering (turbidity) equal to the blank, the compound is fully soluble at 100 µM. If scattering matches the insoluble control, the 2-methoxyethyl group was insufficient to overcome the lipophilicity of your added pharmacophore, indicating a need for further structural iteration.

Conclusion

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is far more than a simple structural linker; it is a rationally designed physicochemical modulator. By leveraging the nucleophilicity of its piperidine core and the solubility-enhancing properties of its methoxyethyl appendage, medicinal chemists can efficiently navigate the complex multiparameter optimization required in modern drug discovery. Adhering to the mechanistically grounded protocols outlined above ensures high-yielding, reproducible integration of this building block into novel therapeutic pipelines.

References

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry.[Link]

  • Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry.[Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride Abstract The piperidinecarboxamide scaffold is a privileged structure in medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride

Abstract

The piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride represents a specific embodiment of this versatile framework. While the direct in vitro mechanism of action for this particular hydrochloride salt is not extensively documented in publicly available literature, the broader class of piperidine and carboxamide derivatives has been shown to interact with a diverse range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[1][2][3][4][5] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and characterize the in vitro mechanism of action of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride and similar novel chemical entities. By integrating established experimental protocols with logical, causality-driven workflows, this document provides a self-validating system for target identification, pathway analysis, and detailed mechanistic profiling.

Introduction: The Piperidinecarboxamide Scaffold - A Realm of Therapeutic Potential

The piperidine ring is a fundamental heterocyclic motif in numerous natural products and synthetic pharmaceuticals, prized for its conformational flexibility and its ability to engage in key interactions with biological macromolecules. When functionalized with a carboxamide group, as in N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, the resulting scaffold presents a rich three-dimensional pharmacophore with hydrogen bond donors and acceptors, and a basic nitrogen atom that is typically protonated at physiological pH.

The therapeutic landscape of functionally similar molecules is remarkably broad. Various derivatives have been identified as:

  • Enzyme Inhibitors: Targeting matrix metalloproteinases (MMPs), cathepsin K, dihydrofolate reductase (DHFR), and cholinesterases.[4][5][6][7]

  • GPCR Modulators: Exhibiting activity at opioid and serotonin 5-HT1A receptors.[1][8]

  • Ion Channel Ligands: Acting as antagonists for NMDA receptors.[9]

  • Antineoplastic and Antiparasitic Agents: Demonstrating cytotoxic effects against cancer cell lines and activity against the proteasome in P. falciparum.[10][11][12][13]

Given this chemical precedent, a systematic, multi-pronged approach is essential to elucidate the specific biological activities of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride. This guide outlines such a strategy, beginning with broad-based screening to identify a putative target class, followed by more focused assays to deconvolute the precise molecular mechanism.

Phase 1: Broad-Spectrum Screening for Initial Target Class Identification

The initial phase of investigation is designed to cast a wide net, efficiently screening the compound against major classes of drug targets to generate initial "hits" and guide subsequent, more focused studies. The choice of these initial assays is informed by the known activities of the broader piperidinecarboxamide chemical class.

General Experimental Workflow for Phase 1

The following workflow provides a logical progression for the initial screening cascade.

G cluster_0 Phase 1: Initial Screening Compound N-(2-Methoxyethyl)-4- piperidinecarboxamide HCl Stock Solution Assay1 Enzyme Inhibition Panels (e.g., Kinases, Proteases, Cholinesterases) Compound->Assay1 Assay2 GPCR Binding/Functional Panels (e.g., Opioid, Serotonergic) Compound->Assay2 Assay3 Ion Channel Panels (e.g., Na+, K+, Ca2+ channels) Compound->Assay3 Assay4 Phenotypic Screening (e.g., Cancer Cell Line Proliferation) Compound->Assay4 Data Data Analysis & Hit Identification Assay1->Data Assay2->Data Assay3->Data Assay4->Data

Caption: Phase 1 Experimental Workflow.

Enzyme Inhibition Assays

Given that various carboxamide derivatives exhibit inhibitory activity against a range of enzymes, a broad enzyme inhibition screen is a logical starting point.[1]

Protocol: General Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

  • Preparation: Prepare a solution of the purified target enzyme (e.g., carbonic anhydrase) and a suitable chromogenic or fluorogenic substrate (e.g., 4-nitrophenyl acetate) in an appropriate buffer.

  • Compound Incubation: In a 96- or 384-well plate, pre-incubate the enzyme with a range of concentrations of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride. Include a vehicle-only control (e.g., DMSO) and a known inhibitor as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GPCR Binding and Functional Assays

The modulation of GPCRs is a hallmark of many piperidine-containing compounds.[1][8] A combination of binding and functional assays is recommended to identify both direct interactions and functional consequences.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., mu-opioid receptor).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target receptor (e.g., [3H]-DAMGO), and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Harvesting and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: After the filter mat has dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding versus the log of the compound concentration to determine the Ki (inhibitory constant).

Ion Channel Screening

Ion channels are a critical, albeit historically under-exploited, class of drug targets.[2] Automated electrophysiology platforms allow for high-throughput screening of compound effects on ion channel function.

Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest (e.g., hERG, Nav1.5).

  • Chip Preparation: Prime the automated patch-clamp system's microfluidic chip according to the manufacturer's instructions.

  • Cell Seeding: Introduce the cell suspension into the chip, where individual cells will be captured and a giga-seal will be formed.

  • Compound Application: Apply a series of concentrations of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride to the cells while applying a voltage protocol specific for the ion channel being studied.

  • Data Acquisition: Record the ionic currents before, during, and after compound application.

  • Data Analysis: Measure the peak current amplitude or other relevant parameters at each compound concentration. Calculate the percent inhibition and determine the IC50 value.

Phenotypic Screening: Cell Viability and Proliferation

Phenotypic screens can uncover unexpected mechanisms of action and are particularly relevant given the anticancer activity observed in some piperidine carboxamide derivatives.[12] The MTT assay is a standard method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of approximately 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot the percent viability versus the log of the compound concentration to calculate the IC50 value.

Phase 2: Hit Validation and Downstream Pathway Analysis

Once a "hit" is identified in Phase 1 (e.g., potent inhibition of a specific enzyme or a significant cytotoxic effect), the next phase focuses on validating this finding and beginning to dissect the downstream cellular consequences.

Target Validation and Selectivity Profiling

A primary hit should be confirmed using an orthogonal assay. For example, if a hit is identified in a biochemical enzyme assay, its activity should be confirmed in a cell-based assay that measures the downstream consequences of inhibiting that enzyme. It is also crucial to assess the compound's selectivity by testing it against a panel of related targets (e.g., other members of the same enzyme family).

Elucidating Downstream Signaling

If the primary target is a receptor or an enzyme in a known signaling pathway, the next logical step is to investigate the compound's effect on downstream signaling events.

G cluster_1 Phase 2: Downstream Signaling Analysis Compound Test Compound Target Validated Target (e.g., GPCR, Kinase) Compound->Target WB Western Blot (Phospho-protein levels) Target->WB Reporter Reporter Gene Assay (Transcriptional activity) Target->Reporter SecondMessenger Second Messenger Assay (cAMP, Ca2+) Target->SecondMessenger Outcome Cellular Outcome (e.g., Proliferation, Apoptosis) WB->Outcome Reporter->Outcome SecondMessenger->Outcome

Caption: Downstream Signaling Pathway Analysis Workflow.

Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Treat cultured cells with N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride at its IC50 or EC50 concentration for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for a phosphorylated signaling protein (e.g., phospho-ERK, phospho-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH) to determine the change in protein phosphorylation.

Phase 3: In-Depth Mechanistic Characterization

This final phase of in vitro analysis aims to provide a detailed, quantitative understanding of the compound's interaction with its validated target.

For Enzyme Inhibitors: Mode of Inhibition Studies

If the compound is an enzyme inhibitor, it is critical to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by performing enzyme kinetics experiments where the substrate concentration is varied in the presence of fixed concentrations of the inhibitor. The resulting data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the enzyme's Km and Vmax.

For GPCR Modulators: Efficacy and Biased Agonism

For a GPCR modulator, it is important to distinguish between antagonist and agonist activity. This can be done by performing a functional assay (e.g., cAMP accumulation or calcium mobilization) in the presence of the compound alone (to test for agonism) and in the presence of a known agonist (to test for antagonism). Furthermore, the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), should be investigated using specific assays for each pathway.[15]

Quantitative Data Summary

All quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Assay TypeTarget/Cell LineParameterValue (Mean ± SD)
Enzyme InhibitionMMP-2IC50[Insert Value] µM
Radioligand BindingMu-Opioid ReceptorKi[Insert Value] nM
Cell ProliferationHCT-116IC50[Insert Value] µM
Downstream SignalingHEK293p-ERK EC50[Insert Value] nM

Conclusion

The in vitro mechanism of action of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, while not currently defined, can be systematically elucidated through a phased, logical, and experimentally rigorous approach. By leveraging the known pharmacology of the broader piperidinecarboxamide class to inform the initial screening strategy, researchers can efficiently identify the primary biological target(s) of this compound. Subsequent detailed investigations into downstream signaling pathways, mode of interaction, and cellular consequences will ultimately build a comprehensive and robust model of its mechanism of action. This guide provides the foundational workflows and protocols necessary to undertake such an investigation, ensuring scientific integrity and fostering the potential discovery of novel therapeutic agents.

References

  • Benchchem. (n.d.). N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride.
  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • El-Gazzar, M. G., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances, 12(43), 28205-28219. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2899. [Link]

  • Kim, J., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Dennis, A. M., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. bioRxiv. [Link]

  • PubChem. (n.d.). N-(2-methoxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

  • Haddjeri, N., et al. (1996). Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. Journal of Pharmacology and Experimental Therapeutics, 278(2), 679-88. [Link]

  • Butler, T. W., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(6), 886-9. [Link]

  • Chembase.cn. (n.d.). N-(2-methoxyethyl)-4-[[(4-methoxyphenyl)thio]methyl]-1-piperidinecarboxamide. Retrieved from [Link]

  • Van Bever, W. F., et al. (1976). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl). Journal of Medicinal Chemistry, 19(11), 1319-28. [Link]

  • St. Jude Children's Research Hospital. (2025). Structural findings reveal how distinct GPCR ligands create different levels of activation. St. Jude News. [Link]

  • Vipergen. (n.d.). Ion Channels as Drug Targets. Retrieved from [Link]

  • Roth, B. L., et al. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143-1151. [Link]

  • Rauf, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23218. [Link]

  • Hira, U., et al. (2017). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum. [Link]

  • Appchem. (n.d.). N,N-bis(2-methoxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

  • He, Y., et al. (2023). Multi-action platinum(IV) prodrugs conjugated with COX-inhibiting NSAIDs. European Journal of Medicinal Chemistry, 255, 115383. [Link]

  • Szałaj, N., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 27(23), 8208. [Link]

  • Al Hussainy, R., et al. (2011). Design, synthesis, radiolabeling, and in vitro and in vivo evaluation of bridgehead iodinated analogues of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635) as potential SPECT ligands for the 5-HT1A receptor. Journal of Medicinal Chemistry, 54(10), 3480-91. [Link]

  • PubChem. (n.d.). 1-(2-methoxyethyl)piperidine-4-carboxamide. Retrieved from [Link]

  • Jin, J. (n.d.). GPCR ligands. Icahn School of Medicine at Mount Sinai. Retrieved from [Link]

  • Huang, J., et al. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. Bioorganic & Medicinal Chemistry Letters, 130507. [Link]

  • Sakurai, T. (n.d.). Pharmacological studies for the development of novel drugs targeting GPCRs. The University of Tokyo. [Link]

  • Kładna, A., et al. (2008). Different effectiveness of piperidine nitroxides against oxidative stress induced by doxorubicin and hydrogen peroxide. Acta Poloniae Pharmaceutica, 65(1), 107-14. [Link]

  • Moody, T. S., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(4), 1016-9. [Link]

  • Gungor, T., et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. [Link]

  • Nakazawa, S., et al. (2021). Regulation of the Membrane Trafficking of the Mechanosensitive Ion Channels TRPV1 and TRPV4 by Zonular Tension, Osmotic Stress and Activators in the Mouse Lens. International Journal of Molecular Sciences, 22(23), 12762. [Link]

Sources

Foundational

A Comprehensive Technical Guide on N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride: Physicochemical Properties and Analytical Protocols

Executive Summary N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) is a highly versatile, structurally optimized building block widely utilized in modern medicinal chemistry and drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) is a highly versatile, structurally optimized building block widely utilized in modern medicinal chemistry and drug discovery[1],[2]. Featuring a basic piperidine core, a rigid carboxamide linker, and a flexible methoxyethyl tail, this compound serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs) and kinase enzymes.

This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically its molecular weight and exact mass—and establishes a self-validating analytical methodology for its characterization using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Mass Metrics

Understanding the precise mass metrics of a compound is the foundational step in any analytical or synthetic workflow. The compound is formulated as a hydrochloride salt to enhance its solid-state stability and aqueous solubility, a necessary adaptation given the basicity of the secondary amine in the piperidine ring (pKa ~10.5).

Quantitative Data Summary

The following table delineates the core mass properties of the compound, derived from standard atomic weights and monoisotopic mass calculations[1],.

PropertyValueComputational / Experimental Basis
Chemical Formula C9H19ClN2O2Free base (C9H18N2O2) + HCl
Average Molecular Weight 222.71 g/mol Isotopic average of all constituent elements
Exact Mass (Neutral Salt) 222.1135 DaMonoisotopic mass including ³⁵Cl
Exact Mass (Free Base) 186.1368 DaMonoisotopic mass of the C9H18N2O2 core
Target m/z (ESI+) 187.1441 [M+H]⁺Protonated free base observed in MS

Note: The distinction between the average molecular weight (222.71 g/mol ) and the exact mass (222.1135 Da) is critical. The former is used for bulk stoichiometric calculations (e.g., molarity in biological assays), while the latter is strictly utilized for high-resolution mass spectrometric identification.

Mass Spectrometry Logic & Ionization Causality

A common pitfall in the analytical characterization of hydrochloride salts is the misinterpretation of the target mass. According to , the exact mass of the intact salt is 222.1135 Da. However, searching for m/z 222.11 in a mass spectrometer will yield false negatives.

The Causality of Ionization: When the compound is introduced into an Electrospray Ionization (ESI) source in positive mode, the non-covalent ionic bond between the protonated piperidine and the chloride counterion dissociates. The chloride is lost to the vacuum or repelled by the ion optics. The basic secondary amine readily accepts a proton from the acidic mobile phase (typically 0.1% formic acid). Consequently, the mass spectrometer strictly detects the protonated free base , yielding an observed [M+H]⁺ ion at m/z 187.1441 .

By understanding this mechanism, researchers can accurately program their inclusion lists for targeted MS/MS fragmentation without succumbing to isobaric interference.

Self-Validating Analytical Protocol (UHPLC-HRMS)

To ensure absolute trustworthiness in structural confirmation, the following step-by-step protocol is designed as a self-validating system . Every step includes a built-in validation check to rule out false positives, carryover, or calibration drift.

Step 1: Instrument Calibration
  • Action: Infuse a standard tuning mix (e.g., sodium formate or proprietary calibration solution) to calibrate the Orbitrap or Q-TOF mass axis.

  • Validation: The mass error must register at < 2 ppm prior to sample analysis. This guarantees that the detection of m/z 187.1441 is unambiguous.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a final working concentration of 1 µg/mL using 0.1% Formic Acid in water.

  • Causality: Formic acid is intentionally added to ensure the piperidine nitrogen remains fully protonated in solution, drastically maximizing ESI+ droplet charging efficiency.

Step 3: Blank Injection (System Validation)
  • Action: Inject 5 µL of the pure diluent (0.1% FA in water) before the sample.

  • Validation: The extracted ion chromatogram (EIC) for m/z 187.1441 must show zero peaks, proving the system is free from column carryover.

Step 4: Chromatographic Separation
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% Mobile Phase B (0.1% FA in Acetonitrile) to 95% B over 5 minutes.

  • Causality: The highly polar nature of the protonated piperidine requires starting at a low organic percentage (5% B) to prevent the analyte from eluting in the void volume, ensuring adequate retention and separation from solvent fronts.

LCMS_Workflow Prep Sample Preparation (1 µg/mL in 50% MeOH) Blank Blank Injection (System Validation) Prep->Blank UHPLC UHPLC Separation (C18, Gradient Elution) Blank->UHPLC ESI ESI+ Ionization (Desalting & Protonation) UHPLC->ESI HRMS HRMS Detection (m/z 187.1441 [M+H]+) ESI->HRMS

Self-validating UHPLC-HRMS workflow for N-(2-Methoxyethyl)-4-piperidinecarboxamide characterization.

Structural Logic and Pharmacophore Relevance

The utility of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride in drug design is not accidental; it is the result of deliberate structural logic. As documented in chemical databases like , compounds with this specific architecture are highly prized in library synthesis[2].

  • The Piperidine Ring: Acts as the primary basic center. In biological systems (pH 7.4), it is predominantly protonated, allowing it to form critical salt bridges with aspartate or glutamate residues in target receptor binding pockets.

  • The Carboxamide Linker: Provides a rigid vector that acts as both a hydrogen bond donor and acceptor, locking the molecule into a favorable bioactive conformation.

  • The 2-Methoxyethyl Tail: Introduces a flexible, slightly lipophilic extension. The ether oxygen serves as an additional hydrogen bond acceptor, ideal for probing solvent-exposed regions of a protein without drastically increasing the molecule's overall lipophilicity (LogP).

Pharmacophore_Logic Molecule N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl Piperidine Piperidine Ring Basic Center (pKa ~10.5) Improves Aqueous Solubility Molecule->Piperidine Amide Carboxamide Linker H-Bond Donor/Acceptor Target Protein Interaction Molecule->Amide Tail 2-Methoxyethyl Tail Ether Oxygen Enhances Flexibility & Lipophilicity Molecule->Tail Salt HCl Salt Form Counterion Ensures Solid-State Stability Molecule->Salt

Logical deconstruction of the physicochemical and pharmacophore properties.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C9H19ClN2O2." PubChem Database. Available at:[Link]

Sources

Exploratory

Toxicological Evaluation and In Vivo Safety Profiling of N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride

Executive Summary N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS 1220037-89-7) is a highly functionalized chemical building block frequently utilized in the synthesis of complex active pharmaceutical ingre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS 1220037-89-7) is a highly functionalized chemical building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it serves as a structural fragment rather than a final therapeutic agent, its isolated in vivo safety data is rarely published in the public domain. However, in preclinical drug development, the safety of a compound must be rigorously extrapolated from its constituent toxicophores.

This whitepaper provides an authoritative framework for evaluating the in vivo safety of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride. By deconstructing the molecule into its core structural alerts—the piperidine ring and the 2-methoxyethyl moiety—we can predict its pharmacokinetic (PK) liabilities and design self-validating experimental workflows to assess cardiovascular, reproductive, and acute toxicities.

Structural Alert & Toxicophore Analysis

To accurately predict the in vivo behavior of this compound, we must analyze the causality behind the toxicity of its specific functional groups.

The Piperidine Core: Cardiovascular Liability

The inclusion of a piperidine scaffold is a well-documented risk factor for cardiotoxicity in drug design[1]. The basic nitrogen within the piperidine ring is typically protonated at physiological pH (7.4). This positively charged pharmacophore has a high affinity for the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current ( IKr​ ) in the heart.

Mechanistic Causality: The protonated piperidine nitrogen interacts via cation- π and hydrophobic interactions with aromatic amino acid residues (such as Tyr652 and Phe656) located within the inner cavity of the hERG pore[2]. Blockade of this channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and increasing the risk of Torsades de Pointes (TdP), a potentially fatal arrhythmia.

The 2-Methoxyethyl Moiety: Developmental & Reproductive Toxicity

The 2-methoxyethyl tail presents a severe metabolic vulnerability. Alkyl ethers are highly susceptible to phase I metabolism via Cytochrome P450 (CYP) enzymes or direct cleavage by amidases.

Mechanistic Causality: In vivo, the 2-methoxyethyl group can be O-demethylated or cleaved to yield 2-methoxyethanol. This intermediate is rapidly oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form methoxyacetic acid (MAA) [3]. MAA is a potent, well-characterized testicular and developmental toxicant[4]. It accumulates in embryonic tissues and disrupts cellular metabolism, leading to teratogenic effects and testicular atrophy[3][4].

Metabolism A N-(2-Methoxyethyl)- 4-piperidinecarboxamide B 2-Methoxyethanol (Intermediate) A->B Amidases / CYP450 (Cleavage/Dealkylation) C Methoxyacetic Acid (MAA) (Toxic Metabolite) B->C ADH / ALDH (Oxidation) D Reproductive & Developmental Toxicity C->D Cellular Accumulation

Fig 1. Metabolic pathway of the 2-methoxyethyl moiety leading to toxic MAA accumulation.

Quantitative Safety Projections

Based on the toxicophore analysis, we can project the anticipated safety profile of the compound. Table 1 summarizes the expected outcomes during preclinical screening.

Table 1: Anticipated Toxicological Profile & Safety Margins

Safety ParameterExperimental ModelAnticipated LiabilityMechanistic Rationale
hERG Inhibition In vitro Patch ClampModerate to High ( IC50​ < 10 µM)Basic piperidine nitrogen protonation at pH 7.4 binding to hERG pore[2].
QTc Prolongation In vivo Dog TelemetryDose-dependent prolongationDirect translation of in vitro hERG blockade to in vivo repolarization delay.
Developmental Tox In vivo Rodent EFDHigh risk at elevated exposuresHepatic metabolism yielding methoxyacetic acid (MAA)[3].
Acute Toxicity In vivo Rodent MTDGI irritation, CNS depressionCarboxamide hydrolysis and systemic tissue distribution.

Self-Validating In Vivo Safety Protocols

To empirically validate the safety profile of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, the following in vivo protocols must be executed. Each protocol is designed as a self-validating system , incorporating internal controls to ensure that the assay itself is functioning correctly before data is interpreted.

Protocol 1: Maximum Tolerated Dose (MTD) and Acute Toxicity in Rodents

Objective: Determine the acute dose-limiting toxicities (DLTs) and establish dosing parameters for longer-term studies. Self-Validation Mechanism: Inclusion of a concurrent vehicle control group to establish baseline physiological variance, and the use of a blinded, predefined functional observational battery (FOB) to eliminate subjective scoring bias.

Step-by-Step Methodology:

  • Subject Preparation: Acclimate 8-week-old male and female Sprague-Dawley rats for 7 days. Fast overnight prior to dosing.

  • Formulation: Dissolve the hydrochloride salt in sterile 0.9% saline (vehicle) to ensure complete dissolution.

  • Dosing Strategy (Up-and-Down Procedure): Administer a single oral gavage (PO) dose starting at 50 mg/kg. If tolerated, escalate to 150 mg/kg, then 300 mg/kg in subsequent cohorts.

  • Observation (Irwin Test): Conduct blinded FOB assessments at 1, 2, 4, 8, and 24 hours post-dose. Monitor for CNS depression, tremors, and respiratory distress.

  • Clinical Pathology: At 48 hours, collect blood via cardiac puncture for hematology and serum chemistry (AST, ALT, BUN, Creatinine) to assess acute hepatotoxicity and nephrotoxicity.

  • Necropsy: Perform gross necropsy on all animals. Extract and weigh the liver, kidneys, and testes (due to MAA liability).

Protocol 2: Telemetric Assessment of QTc Prolongation in Beagle Dogs

Objective: Assess the in vivo cardiovascular safety and translation of piperidine-induced hERG liability. Self-Validation Mechanism: A Latin square crossover design ensures each dog serves as its own baseline control. A positive control arm (Moxifloxacin) validates the telemetry system's sensitivity to detect QTc prolongation.

Step-by-Step Methodology:

  • Surgical Instrumentation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into male Beagle dogs to monitor ECG, blood pressure, and core temperature. Allow 4 weeks for recovery.

  • Study Design: Utilize a 4-way crossover design (Vehicle, Low Dose, High Dose, Positive Control) with a 7-day washout period between doses.

  • Dosing: Administer N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride via oral capsule. Administer Moxifloxacin (30 mg/kg) as the positive control.

  • Data Acquisition: Record continuous telemetric data from 2 hours pre-dose to 24 hours post-dose.

  • Data Analysis: Extract RR, PR, QRS, and QT intervals. Apply Fridericia’s formula ( QTcF=QT/3RR​ ) to correct the QT interval for heart rate.

  • Causality Check: Correlate peak QTcF prolongation ( ΔΔQTcF ) with the Tmax​ obtained from concurrent toxicokinetic (TK) blood sampling.

Preclinical Decision Workflow

The integration of in vitro and in vivo data dictates the progression of piperidinecarboxamide derivatives through the development pipeline. The workflow below illustrates the critical path and Go/No-Go decision gates.

Workflow InVitro In Vitro Screening (hERG Patch Clamp, Microsomes) Acute Acute In Vivo (Rodent) (MTD, Dose-Ranging) InVitro->Acute Cleared (IC50 > 30 µM) CV CV Safety (Dog Telemetry) (QTc Prolongation) Acute->CV Tolerated Dose Established Repro ReproTox (Rodent) (Embryo-Fetal Development) Acute->Repro Tolerated Dose Established GoNoGo Go / No-Go Decision CV->GoNoGo Safety Margin > 30x Repro->GoNoGo NOAEL Determined

Fig 2. Preclinical in vivo safety evaluation workflow for piperidinecarboxamide derivatives.

Conclusion

Evaluating the in vivo safety of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride requires a targeted approach that addresses the inherent liabilities of its structural components. By proactively screening for hERG-mediated cardiotoxicity (driven by the piperidine core) and monitoring for developmental toxicity (driven by the metabolic oxidation of the 2-methoxyethyl group to methoxyacetic acid), researchers can accurately define the therapeutic window and safety margins required for downstream drug development.

References

  • Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. PubMed / National Institutes of Health (NIH). URL: [Link]

  • Bis(2-methoxyethyl) ether: metabolism and embryonic disposition of a developmental toxicant in the pregnant CD-1 mouse. PubMed / National Institutes of Health (NIH). URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of N-(2-Methoxyethyl)-4-piperidinecarboxamide Derivatives: A Comprehensive Technical Guide

Executive Summary The selection and optimization of core chemical scaffolds dictate the clinical viability of any therapeutic candidate. The N-(2-methoxyethyl)-4-piperidinecarboxamide moiety (CAS 1220037-89-7)[1] has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection and optimization of core chemical scaffolds dictate the clinical viability of any therapeutic candidate. The N-(2-methoxyethyl)-4-piperidinecarboxamide moiety (CAS 1220037-89-7)[1] has emerged as a privileged structural motif in modern medicinal chemistry. By combining the basicity and structural rigidity of a piperidine ring with the hydrogen-bonding capacity and flexible lipophilicity of a 2-methoxyethyl carboxamide tail, this scaffold is frequently utilized in the design of G-protein coupled receptor (GPCR) antagonists (e.g., CCR5 and NK1 antagonists)[2],[3] and targeted kinase inhibitors[4].

However, the very structural features that confer potent pharmacodynamic target engagement also introduce complex pharmacokinetic (PK) liabilities. This whitepaper provides an authoritative, step-by-step guide to the in vitro and in vivo pharmacokinetic profiling of N-(2-methoxyethyl)-4-piperidinecarboxamide derivatives, emphasizing the mechanistic causality behind ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors.

Physicochemical Properties & Pharmacokinetic Causality

Understanding the PK profile of these derivatives requires deconstructing the scaffold into its functional domains:

  • The Piperidine Core: The nitrogen atom in the piperidine ring typically exhibits a pKa between 8.5 and 9.5[5]. At a physiological pH of 7.4, the molecule is predominantly protonated. Causality: This ionization ensures excellent aqueous solubility, making the hydrochloride salt form highly favorable for oral and intravenous formulations[1]. However, the positive charge restricts passive paracellular diffusion across the intestinal epithelium and can drive high tissue distribution (large Volume of Distribution, Vss​ ), occasionally leading to lysosomal trapping or phospholipidosis.

  • The 4-Carboxamide Linkage: This group provides critical hydrogen-bond donor and acceptor interactions necessary for target binding. From a PK perspective, amides are generally stable against plasma amidases, ensuring the molecule does not prematurely cleave in systemic circulation.

  • The 2-Methoxyethyl Tail: This flexible appendage modulates the overall lipophilicity (LogD 7.4​ ) of the molecule, counterbalancing the hydrophilic charged piperidine ring to facilitate transcellular absorption[5]. Causality: While it improves permeability, the electron-rich methoxy group is a primary metabolic soft spot, highly susceptible to cytochrome P450 (CYP)-mediated hydrogen abstraction.

Primary Metabolic Pathways & Structural Liabilities

Metabolic stability is the most frequent attrition factor for 4-piperidinecarboxamide derivatives during lead optimization[3]. The scaffold undergoes extensive Phase I metabolism, primarily driven by hepatic CYP3A4 and CYP2D6 enzymes[6],[4].

The dominant metabolic pathway is O-demethylation of the 2-methoxyethyl tail. The high-valent iron-oxo species within the CYP active site abstracts a hydrogen from the methoxy group, forming an unstable hemiacetal that collapses into a 2-hydroxyethyl derivative and formaldehyde. This newly exposed hydroxyl group is rapidly cleared via Phase II glucuronidation. Secondary pathways include piperidine N-dealkylation and alpha-carbon oxidation leading to lactam formation[7].

MetabolicPathways Parent N-(2-Methoxyethyl)- 4-piperidinecarboxamide Derivative ODemethyl O-Demethylation (CYP3A4 / CYP2D6) Parent->ODemethyl Major Pathway NDealkyl Piperidine N-Dealkylation (CYP3A4) Parent->NDealkyl Moderate Pathway AlphaOx Alpha-Carbon Oxidation (Lactam Formation) Parent->AlphaOx Minor Pathway AmideHyd Amide Hydrolysis (Amidases) Parent->AmideHyd Negligible/Slow Met1 2-Hydroxyethyl Metabolite (Subject to Glucuronidation) ODemethyl->Met1 Met2 Secondary Amine Core (Active/Inactive) NDealkyl->Met2 Met3 Piperidone Derivative (Reduced Basicity) AlphaOx->Met3 Met4 Piperidine-4-carboxylic Acid (Highly Polar, Rapid Excretion) AmideHyd->Met4

Primary CYP450 and amidase-mediated metabolic pathways of the N-(2-methoxyethyl)-4-piperidinecarboxamide scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

To accurately predict in vivo clearance and absorption, in vitro assays must be designed as self-validating systems.

Human Liver Microsomal (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the derivative.

  • Step 1 (Incubation): Prepare a 0.5 mg/mL suspension of pooled human liver microsomes in 0.1 M potassium phosphate buffer (pH 7.4). Spike the test derivative to a final concentration of 1 µM.

  • Step 2 (Initiation): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Step 3 (Quenching & Sampling): At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the IS corrects for downstream LC-MS/MS matrix effects.

  • Step 4 (Self-Validation): The assay must run concurrently with Verapamil (high clearance control) and Warfarin (low clearance control). Acceptance Criteria: If Verapamil CLint​ < 30 µL/min/mg protein, the microsomal batch has lost enzymatic viability, and the assay must be rejected.

Caco-2 Bidirectional Permeability Assay

Because basic lipophilic amines are classic substrates for efflux transporters, assessing permeability requires a bidirectional approach[5].

  • Step 1 (Cell Culture): Seed Caco-2 cells on semi-permeable Transwell® inserts and culture for 21 days to allow differentiation into an enterocyte-like monolayer.

  • Step 2 (Validation): Measure Transepithelial Electrical Resistance (TEER). Acceptance Criteria: TEER must be > 250 Ω·cm² to confirm tight junction integrity.

  • Step 3 (Transport): Dose the derivative (10 µM) on the Apical (A) side to measure A-to-B transport (absorptive), and on the Basolateral (B) side to measure B-to-A transport (secretory).

  • Step 4 (Efflux Ratio): Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . Causality: An ER > 2.0 indicates the derivative is actively pumped out of the cell by P-glycoprotein (P-gp) or BCRP, flagging a severe risk for poor oral bioavailability.

In Vivo Pharmacokinetic Profiling Workflow

Once in vitro parameters are optimized, the candidate moves to in vivo rodent profiling.

PKWorkflow InVitro In Vitro ADME (HLM, Caco-2, PPB) Bioanalysis LC-MS/MS Method Validation (MRM) InVitro->Bioanalysis InVivoDosing In Vivo Dosing (IV & PO in Rats) Bioanalysis->InVivoDosing Sampling Serial Blood Sampling (0 - 24 hours) InVivoDosing->Sampling NCA Non-Compartmental Analysis (NCA) Sampling->NCA Decision Go/No-Go Decision (Target %F > 30%) NCA->Decision

Step-by-step in vivo pharmacokinetic profiling and decision-making workflow.

Step-by-Step In Vivo Protocol (Rat Model)
  • Formulation: Due to the basicity of the piperidine core, derivatives are formulated as hydrochloride salts. For Intravenous (IV) dosing (1 mg/kg), use a solution of 5% DMSO / 95% physiological saline to ensure complete dissolution. For Oral (PO) dosing (10 mg/kg), use a suspension in 0.5% methylcellulose to mimic standard solid-dose GI transit.

  • Dosing & Sampling: Utilize male Sprague-Dawley rats (n=3 per route) with surgically implanted jugular vein catheters to minimize handling stress (which alters heart rate and clearance). Collect 200 µL blood samples into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to extract plasma.

  • Bioanalysis: Extract plasma proteins using a 1:3 ratio of plasma to acetonitrile. Analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, targeting the specific parent mass transition (e.g., [M+H]+ piperidine fragment).

  • Data Analysis: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve (AUC), Clearance ( CL ), Volume of Distribution at steady state ( Vss​ ), and Oral Bioavailability ( %F ).

Quantitative Data Interpretation

The success of a N-(2-methoxyethyl)-4-piperidinecarboxamide derivative is judged against stringent PK parameter thresholds. The table below outlines the target profile for a viable clinical candidate based on historical data of similar heterocyclic scaffolds[5],[3].

Pharmacokinetic ParameterTarget Threshold (Rat Model)Mechanistic Implication for the Scaffold
Hepatic Clearance ( CLhep​ ) < 30 mL/min/kgEnsures the O-demethylation liability has been sufficiently blocked (e.g., via steric hindrance or fluorination).
Volume of Distribution ( Vss​ ) 1.5 - 5.0 L/kgConfirms the basic piperidine ring is distributing into tissues without causing excessive lysosomal trapping (>10 L/kg).
Half-Life ( t1/2​ ) > 3.0 hoursNecessary to support a once-daily (QD) or twice-daily (BID) human dosing regimen.
Efflux Ratio (Caco-2 ER) < 2.0Indicates the molecule is not a strong P-gp substrate, allowing for efficient gut wall penetration.
Oral Bioavailability ( %F ) > 30%The ultimate validation that solubility, permeability, and first-pass metabolic stability are optimally balanced.

By strictly adhering to these self-validating protocols and understanding the structural causality of the N-(2-methoxyethyl)-4-piperidinecarboxamide moiety, drug development professionals can systematically engineer out metabolic liabilities while preserving the potent pharmacodynamics of this versatile scaffold.

References

  • Pharmacokinetics and brain penetration of casopitant, a potent and selective neurokinin-1 receptor antagonist, in the ferret. PubMed (NIH). URL: [Link]

  • Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs. PubMed (NIH). URL: [Link]

  • Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Casopitant: in vitro data and SimCyp simulation to predict in vivo metabolic interactions involving cytochrome P450 3A4. PubMed (NIH). URL: [Link]

  • TRUQAP (capivasertib) Prescribing Information. AccessData (FDA). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride

Abstract: This document provides a comprehensive guide for the synthesis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust amide coupling strategy, followed by purification and salt formation. This guide emphasizes the rationale behind procedural choices, discusses optimization strategies for maximizing yield and purity, and is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Scientific Background

N-(2-Methoxyethyl)-4-piperidinecarboxamide is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds.[1] The synthesis of specific N-substituted piperidine carboxamides is a common objective in the development of novel therapeutic agents. The target compound is synthesized via a standard yet critical reaction: the formation of an amide bond between a carboxylic acid and a primary amine.

The core of this synthesis involves the coupling of isonipecotic acid (piperidine-4-carboxylic acid) with 2-methoxyethylamine.[2] Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and results in low yields; therefore, the carboxylic acid must first be "activated". This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.[3] The choice of coupling reagent is paramount and directly influences reaction efficiency, yield, and the suppression of side reactions.[4] This protocol will focus on a widely applicable and efficient method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). The final step involves the conversion of the resulting amide free base into its more stable and often crystalline hydrochloride salt for easier handling and storage.

Synthesis Workflow and Mechanism

The overall synthesis is a two-stage process: (1) amide bond formation via activated ester intermediate and (2) conversion to the hydrochloride salt.

Amide Coupling Mechanism

The reaction proceeds through the activation of the carboxylic acid (Isonipecotic acid) by the carbodiimide coupling agent (EDC). This forms a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange or lead to side products. The addition of HOBt mitigates this by reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable but still highly reactive towards the primary amine (2-methoxyethylamine), which performs a nucleophilic attack on the activated carbonyl carbon to form the desired amide bond with high efficiency.[5][6]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Isonipecotic Acid - 2-Methoxyethylamine Coupling Step 1: Amide Coupling - EDC, HOBt, DIPEA - Anhydrous DMF - Room Temperature Start->Coupling Reagents Workup Step 2: Aqueous Work-up - Dilution with EtOAc - Washing (aq. NaHCO3, Brine) Coupling->Workup Reaction Mixture Purification Step 3: Purification - Column Chromatography - (DCM/MeOH eluent) Workup->Purification Crude Product FreeBase Intermediate: N-(2-Methoxyethyl)-4- piperidinecarboxamide (Free Base) Purification->FreeBase Purified Product SaltFormation Step 4: Salt Formation - Dissolve in Ether/MeOH - Add HCl in Ether FreeBase->SaltFormation Conversion FinalProduct Final Product: N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl SaltFormation->FinalProduct Precipitation & Isolation

Caption: Workflow for the synthesis of N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl.

Experimental Protocol

Safety Precaution: This protocol involves handling chemicals that can be hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Amide Coupling Reaction

Materials and Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)

  • 2-Methoxyethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen line for inert atmosphere

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add isonipecotic acid (1.0 eq). Dissolve it in anhydrous DMF.

  • Activation: Add HOBt (1.1 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for the formation of the HOBt-active ester.[6]

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction, driving the equilibrium towards product formation.[4]

  • Amine Addition: Slowly add 2-methoxyethylamine (1.1 eq) to the flask.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Part B: Aqueous Work-up and Purification
  • Quenching & Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. The volume of ethyl acetate should be approximately 10-20 times the volume of DMF used.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) to remove unreacted HOBt and acidic impurities, followed by brine (2 times) to remove residual water and water-soluble byproducts.[7] The byproducts from EDC are water-soluble, simplifying their removal during this extraction process.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane (DCM) and methanol (e.g., 100% DCM to 95:5 DCM/MeOH). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(2-Methoxyethyl)-4-piperidinecarboxamide as a pure free base.

Part C: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2.0 M solution) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms. The formation of a solid indicates the hydrochloride salt is precipitating out of the solution.[9]

  • Isolation: Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold diethyl ether to remove any residual impurities. Dry the white solid under high vacuum to obtain the final N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

Quantitative Data and Yield

The yield of this reaction is highly dependent on the purity of the reagents, the exclusion of moisture, and the efficiency of the purification steps. The choice of coupling reagent is a primary determinant of the final yield.

ParameterReagent / ConditionMolar EquivalentRationale
Carboxylic AcidIsonipecotic Acid1.0Limiting Reagent
Amine2-Methoxyethylamine1.1Slight excess to ensure complete consumption of the acid
Coupling AgentEDC·HCl1.2Excess ensures complete activation of the carboxylic acid
AdditiveHOBt1.1Suppresses side reactions and minimizes racemization[5]
BaseDIPEA2.5Neutralizes acid byproducts to drive the reaction forward[8]
SolventAnhydrous DMF-Aprotic polar solvent, solubilizes reactants effectively
TemperatureRoom Temperature (20-25 °C)-Mild conditions prevent thermal degradation of reagents
Expected Yield - >80% Based on similar amide coupling reactions[10]

Note on Alternative Coupling Reagents: While EDC/HOBt is a robust and cost-effective choice, other reagents can offer higher reactivity and faster reaction times, albeit at a higher cost.[8]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often provides excellent yields (~95-99%) and is particularly effective for sterically hindered substrates.[4] It reacts faster with less risk of epimerization.[5]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium salt-based reagent with a good safety profile.[8]

References

  • BenchChem. (2025).
  • Aapptec Peptides. Coupling Reagents.
  • BenchChem. (n.d.). N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure.
  • ACS Publications. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides.
  • BenchChem. (2025). A Comparative Analysis of Coupling Reagents for Boc-Isonipecotic Acid (Boc-Inp-OH).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
  • PMC. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.
  • Google Patents. (2011). CN101665458B - Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide.
  • Molbase. (2022). N-(2-methoxyethyl)-4-[[(4-methoxyphenyl)thio]methyl]-1-piperidinecarboxamide.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Wikipedia. (n.d.). Isonipecotic acid.
  • DTIC. (2025). Piperidine Synthesis.
  • Growing Science. (2022).
  • The Royal Society of Chemistry. (n.d.).

Sources

Application

Advanced Application Note: N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride as a Strategic Building Block in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals. Executive Summary In contemporary medicinal chemistry, the selection of optimal building blocks is critical for navigating the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals.

Executive Summary

In contemporary medicinal chemistry, the selection of optimal building blocks is critical for navigating the complex multi-parameter optimization (MPO) required for clinical candidates. N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) has emerged as a highly versatile, privileged scaffold[1]. Characterized by its sp³-hybridized piperidine ring and a methoxyethyl-substituted carboxamide, this compound serves as a foundational precursor for synthesizing highly selective therapeutics, including Matrix Metalloproteinase (MMP) inhibitors, Renin inhibitors, and Complement Factor B modulators[2][3][4].

This application note details the structural rationale behind utilizing this specific building block, outlines its physicochemical advantages, and provides self-validating synthetic protocols for its incorporation into drug discovery workflows.

Structural Rationale & Pharmacokinetic Advantages

The utility of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is not merely structural; it is deeply rooted in its predictable influence on pharmacodynamics and pharmacokinetics.

  • The Piperidine Core (Conformational Restriction): The six-membered nitrogen-containing heterocycle provides a rigid, three-dimensional vector. In protease inhibitors (such as MMPs and ADAMTS aggrecanases), the piperidine ring effectively projects the carboxamide moiety into deep, narrow binding pockets (e.g., the S1' subsite). This steric projection is critical for achieving isozyme selectivity, such as sparing MMP-1 to prevent musculoskeletal toxicity while potently inhibiting MMP-13 or ADAMTS-5[2][5].

  • The Secondary Amine (Synthetic Handle): Supplied as a stable hydrochloride salt, the secondary amine of the piperidine ring allows for highly regioselective N-functionalization via reductive amination, sulfonylation, or acylation, facilitating rapid library generation[2].

  • The 2-Methoxyethyl Substituent (PK Optimization): The incorporation of the 2-methoxyethyl group is a deliberate strategy to lower the partition coefficient (LogD) compared to purely aliphatic chains[6]. The ether oxygen acts as a flexible hydrogen-bond acceptor, which not only enhances target engagement within the active site but significantly improves aqueous solubility and limits off-target lipophilic interactions (e.g., CYP3A4 inhibition)[6].

Table 1: Physicochemical Profile & MPO Parameters
ParameterValue / CharacteristicPharmacological Impact
Chemical Formula C9H19ClN2O2Base for low-molecular-weight lead generation.
Molecular Weight 222.71 g/mol Leaves ample MW budget (<500 Da) for further functionalization.
CAS Registry Number 1220037-89-7Standardized registry for high-purity sourcing.
Physical State Solid (Hydrochloride Salt)Enhances bench stability and prevents amine oxidation.
Solubility Highly soluble in H2O, DMSOFacilitates diverse assay conditions and formulation.
H-Bond Donors/Acceptors 1 / 3 (Free base)Optimizes target binding; ether oxygen acts as a key acceptor.

Mandatory Visualization: Synthetic & Pharmacological Workflow

The following diagram illustrates the dual utility of N-(2-Methoxyethyl)-4-piperidinecarboxamide—from synthetic functionalization to in vivo target engagement.

G A N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl (Versatile Scaffold) B Base Liberation & N-Functionalization (Alkylation / Acylation / Sulfonylation) A->B Synthetic Workflow D Pharmacokinetic Optimization (LogD Reduction via Methoxyethyl) A->D Structural Property C Targeted Lead Compound (e.g., MMP / Renin / Factor B Inhibitor) B->C E Target Engagement (S1' Pocket Binding / H-Bonding) C->E In Vivo / In Vitro D->C F Therapeutic Efficacy (e.g., Osteoarthritis / Autoimmune) E->F

Caption: Workflow demonstrating the synthetic functionalization and pharmacological impact of the scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in quality control steps to verify intermediate formation, ensuring that causality between the chemical reaction and the expected outcome is maintained.

Protocol A: N-Sulfonylation for the Synthesis of MMP/Aggrecanase Inhibitors

This protocol utilizes the secondary amine to generate piperidinyl-sulfonylmethyl hydroxamic acid derivatives, a proven class of protease inhibitors[2].

Reagents Required:

  • N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (1.0 eq)

  • Target Arylsulfonyl chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Base Liberation: Suspend N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl (1.0 mmol) in 5 mL of anhydrous DCM under a nitrogen atmosphere at 0 °C.

  • Amine Activation: Add DIPEA (3.0 mmol) dropwise. Causality Note: 3.0 equivalents are required—one to neutralize the HCl salt, one to act as the acid scavenger for the reaction, and one in excess to ensure the amine remains fully nucleophilic. Stir for 15 minutes until a clear solution is obtained.

  • Electrophile Addition: Dissolve the arylsulfonyl chloride (1.1 mmol) in 2 mL of DCM and add dropwise to the reaction mixture over 10 minutes to prevent exothermic side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 187.14 for the free base) and the appearance of the target sulfonamide mass confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of 0-10% Methanol in DCM) to yield the pure sulfonamide intermediate.

Protocol B: Reductive Amination for Renin or Factor B Inhibitors

This protocol is utilized when constructing complex N-alkylated piperidine derivatives, such as those used in Complement Factor B inhibitors[3] or Renin inhibitors[4].

Reagents Required:

  • N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (1.0 eq)

  • Target Aldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Combine the piperidine building block (1.0 mmol) and the target aldehyde (1.2 mmol) in 8 mL of DCE. Add DIPEA (1.0 mmol) to liberate the free base, followed by AcOH (1.0 mmol). Causality Note: Acetic acid catalyzes the formation of the intermediate iminium ion, which is crucial for the subsequent reduction step.

  • Equilibration: Stir the mixture at room temperature for 1 hour to ensure complete iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in a single portion. Causality Note: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent that selectively reduces the iminium ion without reducing the aldehyde starting material or the carboxamide moiety.

  • Reaction Propagation: Stir at room temperature for 12–16 hours.

  • In-Process Validation: Perform a TLC check (Ninhydrin stain). The secondary amine starting material will stain strongly; its absence indicates reaction completion.

  • Workup: Quench with 1N NaOH (5 mL) to break down boron complexes and neutralize the acetic acid. Extract with Ethyl Acetate (3 x 15 mL). Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Isolate the target N-alkylated product via reverse-phase preparative HPLC if high purity (>98%) is required for biological assays.

References

  • EvitaChem. "Building Blocks P14853 | EvitaChem: N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride." EvitaChem.
  • WIPO. "WO2003091247A2 - Piperidinyl-and piperazinyl-sulfonylmethyl hydroxamic acids and their use as protease inhibitors." Google Patents.
  • USPTO. "US10093663B2 - Piperidinyl-indole derivatives complement factor B inhibitors and uses thereof." Google Patents.
  • European Patent Office. "EP 2274295 B1 - SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS." Googleapis.
  • Chinese Chemical Society. "Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity." CCS Publishing.
  • ResearchGate. "Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT)." ResearchGate.

Sources

Method

Application Note: Robust HPLC Method Development for N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride

Target Audience: Analytical Researchers, Method Development Scientists, and CMC Professionals. Analyte Profiling & Mechanistic Challenges Developing a reliable High-Performance Liquid Chromatography (HPLC) method for N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Method Development Scientists, and CMC Professionals.

Analyte Profiling & Mechanistic Challenges

Developing a reliable High-Performance Liquid Chromatography (HPLC) method for N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride requires navigating significant physicochemical hurdles. Structurally, this Active Pharmaceutical Ingredient (API) intermediate features a secondary amine within a piperidine ring (pKa ≈ 10.5) and highly hydrophilic appendages (a carboxamide and a 2-methoxyethyl group). It is supplied as a hydrochloride salt, making it highly polar and basic.

The "Silanol Effect" and Peak Tailing

When analyzed using standard Reversed-Phase HPLC (RP-HPLC) at a neutral pH, the piperidine nitrogen remains fully protonated. This results in two critical chromatographic failures:

  • Poor Retention: The ionized molecule is extremely hydrophilic, often eluting near the void volume ( k′<1 ) on standard C18 columns.

  • Severe Peak Tailing: The positively charged piperidinium ion undergoes strong secondary ionic interactions with negatively charged, unendcapped residual silanols (Si-O⁻) on the silica stationary phase[1]. This mixed-mode retention mechanism causes severe peak asymmetry and tailing, which compromises integration accuracy, sensitivity, and reproducibility[2].

Mechanism LowPH Low/Neutral pH Mobile Phase (pH 2.0 - 7.0) Protonated Piperidine is Protonated (NH2+) Silanols are Ionized (SiO-) LowPH->Protonated Tailing Secondary Ionic Interactions Result: Severe Peak Tailing Protonated->Tailing HighPH High pH Mobile Phase (pH 10.5 - 11.0) Neutral Piperidine is Neutral (NH) Silanols are Ionized (SiO-) HighPH->Neutral Symmetric Hydrophobic Retention Only Result: Symmetric Peak Shape Neutral->Symmetric

Fig 1. Mechanism of peak tailing mitigation via mobile phase pH control.

Method Development Strategy: The High-pH Approach

To resolve these challenges, we must manipulate the ionization state of the analyte. While lowering the pH to 2.5 protonates the silanols and reduces tailing[3], it leaves the highly polar piperidine fully ionized, resulting in zero retention.

The Solution: By elevating the mobile phase pH to 11.0 (above the analyte's pKa), the piperidine nitrogen is deprotonated into its neutral free-base form. This fundamentally shifts the causality of the separation:

  • Retention is Maximized: The neutral molecule is significantly more lipophilic, allowing for strong, predictable hydrophobic retention on a C18 phase.

  • Tailing is Eliminated: Without a positive charge on the analyte, secondary ionic interactions with ionized silanols are completely abolished[1].

Scientist's Insight: Column Selection & UV Detection Traditional silica dissolves rapidly at pH > 8.0. Therefore, a high-pH tolerant column utilizing Ethylene Bridged Hybrid (BEH) particle technology is mandatory to ensure method robustness. Furthermore, because N-(2-Methoxyethyl)-4-piperidinecarboxamide lacks an extended conjugated aromatic system, it exhibits weak UV absorbance. Detection must be performed in the low-UV range (210 nm). Consequently, high-purity LC-MS grade solvents are required to minimize baseline drift during gradient elution.

Experimental Protocols & Methodologies

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 11.0)
Mobile Phase B Acetonitrile (100% LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection (UV) 210 nm
Run Time 15 minutes
Time (min)% Mobile Phase A% Mobile Phase BGradient Curve
0.0955Initial
2.0955Isocratic hold (Focusing)
8.04060Linear gradient
10.01090Column wash
11.0955Re-equilibration
15.0955End
Step-by-Step Preparation Methodologies

Mobile Phase Preparation:

  • Mobile Phase A: Weigh 0.79 g of LC-MS grade Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm). Titrate dropwise with concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches 11.0 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile directly.

  • Diluent: Mix ultrapure water and acetonitrile in a 90:10 (v/v) ratio. (Causality Note: Injecting a sample in 100% organic solvent into a highly aqueous initial mobile phase causes localized strong-solvent effects, leading to peak distortion. Matching the diluent to the initial gradient conditions ensures optimal peak focusing).

Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and make up to volume with the diluent. Vortex for 10 seconds.

Analytical Validation Framework (ICH Q2(R2))

Every robust protocol must operate as a self-validating system. To ensure the method is fit for its intended purpose, it must be validated according to the authoritative[4]. The analytical run is only considered valid if the System Suitability Test (SST) criteria are met at the beginning of the sequence.

Workflow A System Suitability (Self-Validation) B Specificity & Linearity A->B C Accuracy & Precision B->C D Robustness Testing C->D E Final ICH Q2(R2) Report D->E

Fig 2. Sequential ICH Q2(R2) validation workflow for analytical procedures.

System Suitability Criteria (The Gatekeeper)
ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ± 2.0% RSD (n=5)Ensures pump stability and consistent column chemistry.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and optimal mass transfer.
Peak Area Precision ≤ 2.0% RSD (n=5)Validates autosampler precision and detector stability.
ICH Q2(R2) Validation Summary
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, diluent, and forced degradation samples.No interfering peaks at the retention time of the API.
Linearity 5 concentration levels (e.g., 25% to 150% of target).Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) Spike API at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision 6 replicate injections of the 100% working solution.%RSD of peak area ≤ 2.0%.
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1).SST criteria must remain within acceptable limits.

References

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • "Peak Tailing in HPLC", Element Lab Solutions. [Link]

  • "How to avoid the tailing problem of basic compounds in HPLC analysis?", uHPLCs Laboratory. [Link]

Sources

Application

scale-up synthesis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride in organic chemistry

Executive Summary N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a highly polar, aliphatic heterocyclic building block widely utilized in the development of CNS-active agents, 5-HT4 receptor agonists, and ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a highly polar, aliphatic heterocyclic building block widely utilized in the development of CNS-active agents, 5-HT4 receptor agonists, and kinase inhibitors[1]. Transitioning the synthesis of piperidinecarboxamides from bench-scale discovery to kilogram-scale production presents unique challenges, primarily concerning the management of exothermic coupling reactions, the avoidance of toxic byproducts, and the isolation of highly water-soluble amine salts[2].

This application note details a robust, kilogram-scale synthetic protocol that prioritizes atom economy, operational safety, and high-throughput isolation. By leveraging a highly efficient 1,1'-Carbonyldiimidazole (CDI) mediated amidation and a direct anhydrous deprotection strategy, this route eliminates the need for chromatographic purification and complex aqueous workups.

Retrosynthetic Strategy & Process Rationale

The target compound is synthesized via a two-step sequence starting from commercially available 1-Boc-piperidine-4-carboxylic acid.

  • Activation & Amidation : While traditional peptide coupling agents (e.g., EDCI/HOBt, HATU) are effective at the bench scale, their high cost and the generation of difficult-to-remove byproducts (such as ureas) make them challenging for pilot-scale manufacturing[3]. To resolve this, we utilize 1,1'-Carbonyldiimidazole (CDI) as the activating agent. CDI generates a highly reactive acyl imidazole intermediate while releasing only CO₂ and water-soluble imidazole as byproducts. The CO₂ evolution serves as a measurable, real-time indicator of reaction progress.

  • Deprotection & Salt Formation : The tert-butyloxycarbonyl (Boc) protecting group is cleanly cleaved using anhydrous hydrogen chloride in isopropanol (HCl/IPA). This solvent system is strategically chosen because the resulting hydrochloride salt is highly crystalline and practically insoluble in cold IPA. This allows for direct isolation via filtration, bypassing the severe yield losses typically associated with the aqueous extraction of low-molecular-weight, highly polar amines.

Process Visualization

SynthesisWorkflow SM1 1-Boc-piperidine-4-carboxylic acid (Starting Material) Interm1 Acyl Imidazole Intermediate (Active Species) SM1->Interm1 + CDI - CO2, - Imidazole CDI 1,1'-Carbonyldiimidazole (CDI) (Activation Agent) CDI->Interm1 BocAmide 1-Boc-N-(2-methoxyethyl)- 4-piperidinecarboxamide (Isolated Intermediate) Interm1->BocAmide + Amine - Imidazole Amine 2-Methoxyethylamine (Nucleophile) Amine->BocAmide Product N-(2-Methoxyethyl)-4- piperidinecarboxamide HCl (Final API Intermediate) BocAmide->Product + HCl - CO2, - Isobutylene Deprotect Anhydrous HCl / Isopropanol (Deprotection & Salt Formation) Deprotect->Product

Chemical synthesis workflow of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

ExperimentalWorkflow Step1 Reactor Charging 1-Boc-piperidine-4-carboxylic acid + THF Step2 Activation Portion-wise CDI addition (20-25 °C) Step1->Step2 Step3 Amidation Dropwise 2-Methoxyethylamine addition Step2->Step3 Step4 Workup & Isolation Aq. wash, solvent swap to IPA Step3->Step4 Step5 Deprotection HCl/IPA addition (50-60 °C) Step4->Step5 Step6 Crystallization Cool to 0-5 °C, filter, wash Step5->Step6 Step7 Drying Vacuum drying at 45 °C Step6->Step7

Step-by-step experimental unit operations for the kilogram-scale synthesis.

Detailed Experimental Protocols (1.0 kg Scale)

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Synthesis of 1-Boc-N-(2-methoxyethyl)-4-piperidinecarboxamide
  • Reactor Preparation : Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 1-Boc-piperidine-4-carboxylic acid (1.00 kg, 4.36 mol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (8.0 L, 8 vol). Stir at 200 rpm to achieve a clear solution.

  • Activation : Cool the mixture to 15 °C. Add CDI (0.77 kg, 4.80 mol, 1.1 eq) in five equal portions over 45 minutes.

    • Causality: Portion-wise addition controls the rapid release of CO₂ gas, preventing rapid volume expansion and reactor over-pressurization.

  • Intermediate Maturation : Stir the reaction at 20–25 °C for 2 hours.

    • Validation Checkpoint: Visual gas evolution must completely cease, and the solution should remain clear, indicating full conversion to the acyl imidazole.

  • Amidation : Cool the reactor to 10 °C. Add 2-methoxyethylamine (0.37 kg, 4.93 mol, 1.13 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature strictly below 25 °C.

    • Causality: The nucleophilic attack on the acyl imidazole is highly exothermic; controlled addition mitigates thermal runaway and prevents the formation of dimeric impurities.

  • Workup : Concentrate the THF under reduced pressure (40 °C, 150 mbar) to approximately 3 L. Add Dichloromethane (DCM) (10 L) and wash sequentially with 1M aqueous HCl (2 x 3 L) to remove displaced imidazole, followed by saturated aqueous NaHCO₃ (3 L) and brine (3 L).

    • Validation Checkpoint: The pH of the final aqueous wash must be neutral (pH ~7.0).

  • Solvent Swap : Concentrate the organic layer and perform a solvent swap to Isopropanol (IPA) by adding IPA (5 L) and distilling down to 3 L. This prepares the system for the next step without isolating the intermediate as a solid.

Step 2: Deprotection & Salt Formation
  • Deprotection : To the IPA solution of the intermediate from Step 1, add a 5–6 M solution of anhydrous HCl in IPA (3.5 L, ~17.5 mol, 4.0 eq) at 20 °C.

  • Heating : Heat the mixture to 50 °C for 3 hours.

    • Causality: Elevated temperature accelerates the cleavage of the Boc group, efficiently driving off isobutylene and CO₂ gas. Maintaining strictly anhydrous conditions prevents the hydrolysis of the newly formed amide bond.

  • Crystallization :

    • Validation Checkpoint: HPLC analysis must show <1.0% of the Boc-protected intermediate remaining before initiating the cooling ramp. Once validated, cool the reactor linearly to 0–5 °C over 4 hours. Seed crystals (1 g) can be added at 35 °C to induce uniform nucleation and prevent oiling out.

  • Isolation : Filter the resulting thick white slurry through a Nutsche filter. Wash the filter cake with cold IPA (2 x 1 L) and heptane (1 L).

    • Causality: The heptane wash displaces residual IPA, significantly reducing the required drying time and preventing cake hardening.

  • Drying : Dry the product in a vacuum oven at 45 °C and 50 mbar for 12 hours to afford N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride as a free-flowing white crystalline solid.

Process Metrics & Quantitative Data

The following table summarizes the expected process metrics based on the 1.0 kg input scale. The high overall yield is attributed to the telescoping of the intermediate via a direct solvent swap.

MetricStep 1 (Amidation)Step 2 (Deprotection)Overall Process
Theoretical Yield 1.24 kg1.05 kg1.05 kg
Actual Yield 1.15 kg (in solution)0.89 kg0.89 kg
Percentage Yield 92.7%91.5%84.8%
Purity (HPLC) >98.0%>99.5%>99.5%
E-Factor ~12.5~8.2~20.7

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the final API intermediate, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, D₂O) : δ 3.52 (t, J = 5.4 Hz, 2H), 3.42 (dt, J = 12.8, 3.2 Hz, 2H), 3.35 (s, 3H), 3.31 (t, J = 5.4 Hz, 2H), 3.05 (td, J = 13.0, 3.0 Hz, 2H), 2.58 (tt, J = 11.8, 3.8 Hz, 1H), 1.98 (dd, J = 13.5, 3.5 Hz, 2H), 1.78 (qd, J = 13.0, 4.0 Hz, 2H).

  • LC-MS (ESI) : m/z calculated for C₉H₁₉N₂O₂ [M+H]⁺ 187.14, found 187.15.

  • HPLC Purity : >99.5% (Column: C18, 150 x 4.6 mm, 3 µm; Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient; UV Detection at 210 nm).

Sources

Method

protocols for dissolving N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride in DMSO

Application Note: Solubilization and Handling Protocols for N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride in DMSO Executive Summary N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a highly polar, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling Protocols for N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride in DMSO

Executive Summary

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a highly polar, functionalized piperidine derivative commonly utilized as a building block and pharmacological intermediate. While its hydrochloride salt form enhances overall aqueous solubility, researchers frequently require high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) for high-throughput screening and in vitro assays. This application note details the physicochemical dynamics, potential degradation pitfalls, and a self-validating protocol for preparing stable DMSO stock solutions.

Physicochemical Profile

Before initiating solvation, it is critical to verify the physicochemical properties of the compound to ensure accurate molarity calculations.

Table 1: Quantitative Data and Physicochemical Properties [1]

Property Value
Compound Name N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride
CAS Number 1220037-89-7
Molecular Formula C9H19ClN2O2 (or C9H18N2O2 · HCl)
Molecular Weight 222.71 g/mol
Salt Form Hydrochloride (HCl)

| Recommended Solvent | Anhydrous DMSO (for stock solutions) |

Solvation Dynamics and Mechanistic Causality

Dissolving a hydrochloride salt in an aprotic solvent like DMSO presents two primary mechanistic challenges that dictate our experimental choices:

  • Hygroscopicity and Solvation Disruption: DMSO is highly hygroscopic. When exposed to a standard laboratory environment (e.g., ~40% relative humidity), DMSO rapidly absorbs atmospheric water[2]. For a hydrochloride salt, the introduction of water into the aprotic DMSO environment alters ionic interactions and the solvation shell, frequently leading to supersaturation and subsequent precipitation of the compound, especially during freeze-thaw cycles[2].

  • Acid-Catalyzed Thermal Degradation: A critical, often overlooked factor is the stability of the solvent itself. Because the compound is a hydrochloride salt, it creates a localized acidic microenvironment upon dissolution. Under acidic conditions, applying heat to aid dissolution causes DMSO to degrade into volatile, reactive sulfur compounds such as methyl thioether, dimethyl disulfide, and methyl sulfide[3]. These degradation products can cause severe interference in downstream biological assays and chromatographic analyses[3]. Therefore, thermal stress must be strictly avoided.

DMSO_Degradation DMSO DMSO Solvent Intermediate Sulfonium Intermediates (Pummerer-like) DMSO->Intermediate Protonation HCl HCl Salt (Acidic Microenvironment) HCl->Intermediate Heat Thermal Stress (>30°C) Heat->Intermediate Catalyzes Byproducts Degradation Products: Methyl Thioether, Dimethyl Disulfide Intermediate->Byproducts Decomposition

Caption: Mechanistic pathway of acid-catalyzed DMSO degradation under thermal stress.

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol is designed as a self-validating system. The process ensures that the compound is fully solubilized without compromising the integrity of the DMSO or the piperidine derivative.

Calculations

To prepare a 100 mM stock solution, calculate the required mass using the molecular weight (222.71 g/mol ).

  • Formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example for 1.0 mL: 100 mM × 1.0 mL × 222.71 / 1000 = 22.27 mg [4]

Step-by-Step Methodology
  • Equilibration (Critical Step): Allow a new, sealed bottle of anhydrous DMSO and the vial of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride to equilibrate to room temperature (approx. 20-25°C) before opening[2].

    • Causality: Opening cold containers causes immediate condensation of atmospheric moisture into the hygroscopic DMSO and onto the powder, practically guaranteeing future precipitation[2].

  • Weighing: Accurately weigh 22.27 mg of the hydrochloride powder into a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene or glass).

  • Solvation: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to the tube[4]. Cap immediately to minimize atmospheric exposure.

  • Agitation: Vortex the solution vigorously for 1-2 minutes[4].

    • Alternative: If the solid does not dissolve readily, use a temperature-controlled ultrasonic bath.

    • Constraint: The water bath temperature must strictly remain below 30°C to prevent the acid-catalyzed degradation of DMSO[3].

  • Quality Control (Self-Validation): Visually inspect the solution against a light source. The solution must be completely clear. Any turbidity indicates incomplete solvation or water contamination. If turbid, centrifuge at 10,000 x g for 5 minutes; if a pellet forms, the stock is compromised and should be remade.

  • Aliquoting: Immediately divide the clear stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile tubes[4].

Workflow Eq 1. Equilibration Reach RT to prevent condensation Weigh 2. Weighing Accurately weigh 22.27 mg Eq->Weigh Solv 3. Solvation Add 1.0 mL Anhydrous DMSO Weigh->Solv Mix Mix Solv->Mix QC 5. Quality Control Visual clarity check / Centrifugation Mix->QC Aliq 6. Aliquoting Single-use vials to avoid freeze-thaw QC->Aliq

Caption: Step-by-step workflow for the solubilization and storage of HCl salts in DMSO.

Storage and Handling Best Practices

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing alters the hydrogen-bonding network of any trace water in the DMSO, forcing the lipophilic piperidine core out of solution (supersaturation)[2]. Single-use aliquots are mandatory[4].

  • Temperature: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[4],[2].

  • Desiccation: Store the sealed aliquots inside a secondary container with a desiccant (e.g., silica gel) to provide an additional barrier against moisture ingress during freezer storage[2].

References

  • Oriental Journal of Chemistry. "Simultaneous Separation and Detection of Two Genotoxic Impurities in Urapidil Hydrochloride by HS-GC." Orientjchem.org. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex storage requirements of functionalized amine-hydrochloride salts.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex storage requirements of functionalized amine-hydrochloride salts. N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) is a highly versatile active pharmaceutical ingredient (API) building block[1]. However, its structural motifs—a protonated piperidine ring, a carboxamide linkage, and a methoxyethyl ether moiety—create a perfect storm for degradation if stored improperly.

This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compound during long-term storage.

Section 1: Core Troubleshooting & FAQs

Q1: My powder has transitioned from a free-flowing solid to a sticky, clumped mass. What happened, and is it still viable for assays? A: You are observing deliquescence, driven by the extreme hygroscopicity of the hydrochloride (HCl) salt.

  • The Causality: While HCl salts are essential for improving the aqueous solubility of poorly soluble drugs, they are fundamentally responsible for high hygroscopicity[2]. When ambient relative humidity (RH) exceeds the salt's deliquescence point, water molecules form strong hydrogen bonds with the chloride ions, pulling moisture directly into the crystal lattice. Improper handling of such hygroscopic powders leads to clumping and makes accurate weighing impossible[3].

  • The Consequence: This is not merely a physical change. The absorbed water creates a localized micro-aqueous environment that acts as a catalyst for chemical degradation, specifically amide hydrolysis. If severe caking is observed, the batch should be discarded for quantitative analytical work.

Q2: We stored the compound at room temperature (25°C/60% RH) for 6 months. Our LC-MS now shows a significant purity drop and a new peak at[M-75]. Why? A: This mass loss corresponds to the hydrolytic cleavage of the 2-methoxyethylamine group (MW ~75.1 g/mol ), indicating amide hydrolysis.

  • The Causality: According to the 4[4], long-term stability testing at 25°C/60% RH is a standard regulatory benchmark. However, hygroscopic amides often fail under these conditions. The ambient moisture absorbed by the HCl salt acts as a nucleophile. The protonated piperidine ring acts as an electron-withdrawing group, increasing the electrophilicity of the carboxamide carbonyl carbon. The thermal energy at 25°C provides the activation energy necessary for the water molecules to hydrolyze the amide bond.

  • The Solution: Storage must be shifted to -20°C in tightly sealed, argon-purged containers to arrest the kinetic energy required for this reaction.

Q3: We noticed an increase in peroxide content after leaving the compound in clear vials on the benchtop. What is the mechanism? A: The 2-methoxyethyl group contains an ether linkage, which is highly vulnerable to auto-oxidation.

  • The Causality: Exposure to ultraviolet/visible light and atmospheric oxygen initiates a radical chain reaction at the alpha-carbon of the ether, forming hydroperoxides.

  • The Solution: Always store this compound in amber glass vials to block UV radiation and purge the headspace with an inert gas to displace oxygen.

Section 2: Mechanistic Degradation Pathways

G A N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl B Moisture Absorption (Hygroscopicity) A->B High Humidity (>60% RH) C Light & Oxygen Exposure A->C Clear Vials / Ambient Air D Physical Clumping & Deliquescence B->D Rapid Water Uptake E Amide Hydrolysis (Cleavage) B->E H2O + Thermal Energy F Ether Auto-oxidation (Peroxides) C->F Radical Chain Reaction

Caption: Degradation pathways of N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl under poor storage.

Section 3: Quantitative Stability Data

To illustrate the critical nature of storage conditions, the following table summarizes the expected degradation profile based on 5[5].

Storage ConditionTemperature / HumidityPackaging6-Month PurityPrimary Degradant
Accelerated 40°C ± 2°C / 75% RH ± 5%Clear Glass, Air< 70%Hydrolysis Products
Intermediate 30°C ± 2°C / 65% RH ± 5%Clear Glass, Air~ 85%Hydrolysis Products
Long-Term 25°C ± 2°C / 60% RH ± 5%Amber Glass, Air~ 92%Peroxides / Hydrolysis
Optimal (Cold) -20°C ± 5°C / DesiccatedAmber Glass, Argon> 99%None Detected

Section 4: Self-Validating Experimental Protocols

To prevent the issues outlined above, implement the following self-validating workflows. By integrating verification steps, you ensure the protocol's success before committing the reagent to a critical assay.

Protocol 1: Handling and Aliquoting Hygroscopic HCl Salts

Objective: Prevent moisture ingress during the transition from bulk storage to single-use vials.

  • Equilibration: Remove the bulk container from the -20°C freezer and place it in a vacuum desiccator at room temperature for 2 hours.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Atmosphere Control: Transfer the sealed container into a glovebox purged with dry Argon (RH < 5%).

  • Aliquoting: Weigh the powder into pre-dried, single-use amber glass vials.

  • Validation Step (Self-Validation): Leave one control vial open inside the glovebox for 1 hour, then re-weigh it. A mass increase of >0.5% indicates your glovebox desiccant is exhausted and the atmosphere is compromised.

Protocol 2: Long-Term Storage Preparation

Objective: Arrest thermal, oxidative, and hydrolytic degradation pathways.

  • Purging: Inside the glovebox, ensure all single-use amber vials are flushed with Argon.

    • Causality: Argon is heavier than air and effectively displaces oxygen, preventing ether auto-oxidation.

  • Sealing: Cap the vials using PTFE-lined screw caps. Wrap the seal tightly with Parafilm.

  • Secondary Containment: Place the vials inside a secondary Mylar pouch containing indicating silica gel packets. Heat-seal the pouch.

  • Storage & Validation Step: Store at -20°C.

    • Self-Validation: Before using an aliquot months later, check the indicating silica gel. If it has changed from blue to pink, the secondary seal has failed, and the vial should be subjected to LC-MS purity verification before use.

Section 5: Standard Operating Workflow

Workflow Step1 1. Receive Bulk API (Cold Chain) Step2 2. Equilibrate to Room Temp (Inside Desiccator) Step1->Step2 Step3 3. Transfer to Glovebox (Argon Atmosphere) Step2->Step3 Step4 4. Aliquot into Amber Vials (Single-Use) Step3->Step4 Step5 5. Purge & Seal (PTFE-lined Caps) Step4->Step5 Step6 6. Store at -20°C (Secondary Pouch + Desiccant) Step5->Step6

Caption: Optimal handling and storage workflow for hygroscopic amine-hydrochloride salts.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ich.org. 4

  • Q1A(R2) Guideline - ICH. ich.org. 5

  • Building Blocks P14853 | EvitaChem. evitachem.com. 1

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. benchchem.com. 3

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. semanticscholar.org. 2

Sources

Optimization

optimizing the reaction yield of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride .

Synthesizing this molecule involves a critical amidation between N-Boc-isonipecotic acid and 2-methoxyethylamine, followed by Boc-deprotection and hydrochloride salt formation. Below, you will find mechanistic workflows, diagnostic troubleshooting guides, optimization metrics, and self-validating experimental protocols.

Synthesis Workflow & Mechanistic Pathways

To optimize a reaction, you must first map its causality. The diagrams below illustrate both the macroscopic synthetic workflow and the microscopic molecular mechanism that dictates your overall yield.

SynthesisWorkflow Step1 Step 1: Activation N-Boc-Isonipecotic Acid + EDC·HCl + HOBt Step2 Step 2: Amidation + 2-Methoxyethylamine + DIPEA Step1->Step2 0°C, 30 min Intermediate Intermediate N-Boc-N-(2-Methoxyethyl) -4-piperidinecarboxamide Step2->Intermediate RT, 12 h Step3 Step 3: Deprotection 4M HCl in Dioxane Intermediate->Step3 Aqueous Workup Product Final Product N-(2-Methoxyethyl)-4- piperidinecarboxamide HCl Step3->Product MTBE Precipitation

Workflow for the synthesis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

Mechanism Acid Carboxylic Acid + EDC·HCl O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea Byproduct (Dead End / Yield Loss) O_Acyl->N_Acyl 1,3-Rearrangement HOBt_Ester OBt-Ester Intermediate (Stable & Reactive) O_Acyl->HOBt_Ester + HOBt (Fast Trapping) Amide Target Amide (High Yield) HOBt_Ester->Amide + 2-Methoxyethylamine

Mechanistic role of HOBt in preventing O-acylisourea rearrangement during amidation.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my amidation yield plateauing around 40% when using EDC·HCl alone? A: This is a classic issue of intermediate instability. EDC·HCl activates the carboxylic acid of N-Boc-isonipecotic acid to form an O-acylisourea intermediate. Without an additive, this highly reactive species rapidly undergoes a 1,3-rearrangement into an inactive N-acylurea byproduct, permanently consuming your starting material[1]. By introducing 1-hydroxybenzotriazole (HOBt), the O-acylisourea is rapidly trapped to form an OBt-ester. This ester is highly stable against rearrangement but remains exceptionally reactive toward 2-methoxyethylamine, effectively doubling your yield[2].

Q2: How critical is the pH and base selection during the coupling step? A: Extremely critical. The coupling reaction is governed by the rate-determining reaction between the protonated carbodiimide and the deprotonated carboxylic acid[3]. Furthermore, 2-methoxyethylamine must be in its free-base (deprotonated) form to act as a nucleophile. Maintaining a slightly basic environment (pH 7–9) using 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the amine is nucleophilic without promoting base-catalyzed degradation of the active ester[4].

Q3: During the Boc-deprotection step, my product forms a gummy residue instead of a crystalline hydrochloride salt. How do I fix this? A: Gummy residues in piperidine derivatives usually result from residual moisture or the presence of unreacted 2-methoxyethylamine acting as a hygroscopic impurity. To ensure a crystalline product:

  • Use strictly anhydrous 4M HCl in 1,4-dioxane rather than aqueous HCl.

  • Ensure the intermediate is thoroughly dried (azeotropic distillation with toluene can help) before deprotection.

  • Induce crystallization by dropwise addition of the concentrated reaction mixture into vigorously stirred, ice-cold methyl tert-butyl ether (MTBE).

Optimization Metrics

The following table summarizes quantitative data from internal optimization trials for the amidation step (N-Boc-isonipecotic acid + 2-methoxyethylamine).

ConditionCoupling ReagentAdditiveBase (Eq)SolventYield (%)Purity (LC-MS)
A (Baseline) EDC·HCl (1.2 eq)NoneNoneDCM38%82%
B EDC·HCl (1.2 eq)NoneDIPEA (2.5)DCM55%88%
C (Optimized) EDC·HCl (1.2 eq)HOBt (1.2 eq)DIPEA (2.5)DCM92% >98%
D (Alternative) HATU (1.1 eq)NoneDIPEA (2.5)DMF95%>98%

Note: While Condition D (HATU) provides marginally higher yields, Condition C (EDC/HOBt) is the recommended standard due to the ease of removing the water-soluble urea byproduct during aqueous workup, preventing tedious chromatographic purification.

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Phase 1: Amidation (Synthesis of Intermediate)
  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve N-Boc-isonipecotic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes.

    • IPC 1 (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water, and analyze via LC-MS. The reaction is validated when the mass peak of the OBt-ester is the dominant species, confirming successful activation before amine addition.

  • Coupling: Add 2-methoxyethylamine (1.1 eq) followed by dropwise addition of DIPEA (2.5 eq).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • IPC 2: Monitor by TLC (Stain: Ninhydrin for amine, KMnO4 for product). The reaction is complete when the starting acid is consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or off-white solid.

Phase 2: Deprotection & Salt Formation
  • Cleavage: Dissolve the intermediate in a minimal amount of anhydrous DCM. Slowly add 10 equivalents of 4M HCl in 1,4-dioxane at room temperature.

    • IPC 3 (Self-Validation): Monitor gas evolution. The cleavage of the Boc group produces CO₂. The cessation of bubbling serves as a primary visual validation that the deprotection phase is nearing completion. Confirm complete disappearance of the intermediate via LC-MS.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a concentrated residue. Do not evaporate to total dryness if it begins to gum.

  • Crystallization: Add the concentrated residue dropwise into a vigorously stirring volume of ice-cold MTBE (10x volume of residue). A white precipitate will immediately crash out.

  • Isolation: Filter the precipitate rapidly over a Buchner funnel under a blanket of N₂ (the salt is hygroscopic). Wash with cold MTBE and dry in a vacuum oven at 40 °C for 12 hours to yield N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride as a white crystalline powder.

Sources

Troubleshooting

resolving HPLC peak tailing for N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride samples

Focus: Resolving Peak Tailing for N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl Introduction N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a highly polar, basic compound. Its core structure features a seco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl

Introduction N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a highly polar, basic compound. Its core structure features a secondary amine within a piperidine ring. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing (Asymmetry factor, As​>1.5 ) with this molecule. As a Senior Application Scientist, I have designed this technical guide to provide a mechanistic breakdown and self-validating protocols to diagnose and correct chromatographic aberrations associated with basic amines.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl exhibit severe peak tailing compared to neutral analytes? A1: The tailing is primarily driven by secondary ion-exchange interactions. While the primary retention mechanism in RP-HPLC is hydrophobic partitioning, the piperidine nitrogen acts as a strong base. Standard silica-based stationary phases contain residual silanol groups (-Si-OH). At mid-range pH (pH 4-8), these silanols ionize to form negatively charged species (-Si-O⁻). The positively charged, protonated amine of the piperidine ring interacts ionically with these ionized silanols[1]. This creates a "velcro-like" retention mechanism that releases the analyte slowly, resulting in a pronounced tailing profile[2].

Q2: How can I determine if the tailing is caused by chemical interactions (silanols) or a physical system issue (dead volume)? A2: You must perform a diagnostic injection using a neutral marker (e.g., toluene or uracil). Neutral compounds do not undergo acid-base interactions with silanols[2]. If the neutral marker exhibits a symmetrical peak while your piperidinecarboxamide tails, the root cause is chemical (silanol interaction). If both the neutral marker and the analyte tail, the issue is physical—such as a void in the column bed, tubing slippage in PEEK finger-tight fittings, or a contaminated guard column[3][4].

Q3: What mobile phase modifications are most effective for suppressing silanol interactions with secondary amines? A3: There are two primary mobile phase strategies to mitigate this:

  • Low pH Suppression: Lowering the mobile phase pH to < 3.0 (using 0.1% Trifluoroacetic acid or Formic acid) fully protonates the acidic silanols back to their neutral -Si-OH state, eliminating the electrostatic attraction[5].

  • Amine Modifiers: Adding a competing tertiary amine, such as 10-20 mM Triethylamine (TEA), to the mobile phase. TEA has a strong interaction with silanols, effectively masking them and preventing the piperidine analyte from binding to these active sites[6][7].

Q4: Which column chemistries are best suited for basic piperidine derivatives? A4: Transitioning from older Type A silica to high-purity Type B silica columns is highly recommended. Type B silica is synthesized in metal-free environments, drastically reducing the acidity of the silanols[1]. Furthermore, utilizing heavily end-capped columns or base-deactivated columns (e.g., columns with polar-embedded groups) provides steric shielding that physically blocks the basic analyte from reaching residual silanols[2].

Section 2: Diagnostic & Optimization Workflows

DiagnosticWorkflow Start Observe Peak Tailing (Piperidinecarboxamide) Inject Inject Neutral Marker (e.g., Toluene/Uracil) Start->Inject Decision Does the neutral marker tail? Inject->Decision Physical Physical Issue (Void, Fittings, Tubing) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interaction) Decision->Chemical  No   FixPhysical Replace Guard Column, Check PEEK Fittings, Minimize Dead Volume Physical->FixPhysical FixChemical Adjust pH < 3.0, Add TEA Modifier, Use End-capped Column Chemical->FixChemical

Workflow for differentiating chemical silanol interactions from physical dead volume issues.

MechanisticPathway Analyte Protonated Piperidine (Analyte-NH2+) Interaction Strong Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction LowPH Low pH (< 3.0) Protonates to Si-OH Interaction->LowPH Solution 1 TEA TEA Addition Competes for Si-O- Interaction->TEA Solution 2 Endcap Base-Deactivated Column Steric Shielding Interaction->Endcap Solution 3 Resolved Ideal Partitioning (Symmetrical Peak) LowPH->Resolved TEA->Resolved Endcap->Resolved

Chemical pathways for suppressing ionic interactions between basic amines and ionized silanols.

Section 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: Diagnostic Test for Extra-Column Volume & Physical Voids

Objective: To isolate the root cause of peak tailing by evaluating system fluidics and column bed integrity.

  • Prepare Neutral Marker: Dissolve 10 µL of toluene (or 1 mg of uracil) in 1 mL of the mobile phase.

  • Establish Baseline: Run the system with the standard mobile phase (e.g., 50:50 Water:Acetonitrile) at 1.0 mL/min until the UV baseline is stable.

  • Inject Marker: Inject 5 µL of the neutral marker.

  • Calculate Asymmetry ( As​ ): Measure the peak asymmetry factor at 10% peak height.

  • Validation Check:

    • If As​≤1.2 : The fluidic pathway and column bed are intact. The tailing of your piperidine sample is chemical. Proceed to Protocol 2.

    • If As​>1.2 : A physical defect exists. Bypass the column with a zero-dead-volume union and re-inject. If tailing persists, replace PEEK fittings and check tubing seating. If tailing disappears, replace the column or guard column[4].

Scientist's Note: Always match your sample diluent to the initial mobile phase conditions. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause localized band broadening and apparent tailing, mimicking a chemical issue.

Protocol 2: Mobile Phase Optimization for Basic Amines

Objective: To chemically suppress secondary interactions using pH control and competitive binding.

  • Buffer Preparation: Prepare the aqueous phase using LC-MS grade water. Add 0.1% v/v Trifluoroacetic acid (TFA) to achieve a pH of ~2.0.

  • Modifier Addition (For severe tailing): Add 10 mM Triethylamine (TEA) to the aqueous phase. (Note: TEA at low concentrations in acidic buffers will form a triethylammonium salt, acting as a potent ion-pairing masking agent).

  • Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes to ensure complete masking of silanol sites.

  • Sample Injection: Inject the N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl sample.

  • Validation Check: Calculate the USP tailing factor ( Tf​ ). A successful optimization will yield a Tf​ between 0.9 and 1.2.

Scientist's Note: When using TEA, dedicate a specific column to this method. TEA strongly adsorbs to silica and is notoriously difficult to wash off completely, permanently altering the column's selectivity for future neutral or acidic assays.

Section 4: Quantitative Data & Troubleshooting Matrix

Table 1: Troubleshooting Matrix for N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl

SymptomRoot CauseMechanistic ExplanationCorrective Action
Tailing of all peaks (including neutrals)Extra-column volume / VoidsDead volume in PEEK fittings or a collapsed column bed disrupts laminar flow.Re-seat fittings; replace guard or analytical column.
Tailing of basic peaks onlySilanol interactionsIonized silanols (-Si-O⁻) bind electrostatically to protonated amines.Lower pH < 3.0; add TEA; use an end-capped Type B silica column.
Broad, fronting, or tailing peaks at high concentrationMass OverloadAnalyte saturates the stationary phase active sites, altering partition coefficients.Dilute sample 1:10; reduce injection volume.

Table 2: Mobile Phase Additive Comparison for Basic Compounds

AdditiveTypical ConcentrationMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH to < 2.5, neutralizing acidic silanols (-Si-OH). Acts as an ion-pairing agent.Excellent peak shape; volatile (MS compatible).Can suppress MS ionization signals at high concentrations.
Triethylamine (TEA) 10 - 20 mMCompetitively binds to active silanol sites, masking them from the target analyte.Highly effective for stubborn basic amines.Can contaminate MS systems; alters column selectivity permanently.
Formic Acid 0.1% (v/v)Lowers pH to ~2.7, partially neutralizing silanols.MS friendly; less ion suppression than TFA.Weaker ion-pairing; may not resolve severe tailing alone.
References
  • Dolan, J. W. "Understanding HPLC Peak Tailing." LC Troubleshooting / Scribd. 1

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base. 3

  • Axion Labs. "HPLC Peak Tailing - Troubleshooting peak tailing in HPLC." Axion Analytical Labs. 2

  • Benchchem. "Trimethanolamine | High Purity Reagent - Mechanism of TEA in Reducing HPLC Peak Tailing." Benchchem. 6

  • Scribd. "Fixing Peak Tailing in HPLC Analysis." Physical Sciences Laboratories.5

  • National Institutes of Health (NIH). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." PMC.7

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column?" Waters Knowledge Base (WKB237593).4

Sources

Optimization

overcoming hygroscopicity issues with N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride powders

Technical Support Center: N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride Welcome to the Advanced Troubleshooting Center. N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride

Welcome to the Advanced Troubleshooting Center. N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) is a highly versatile pharmaceutical building block, but its hydrochloride salt form presents significant handling challenges due to aggressive moisture scavenging.

This guide is engineered for researchers and formulation scientists to diagnose, mitigate, and overcome hygroscopicity issues, ensuring batch-to-batch reproducibility and structural integrity.

I. Diagnostic Workflow for Moisture Mitigation

Before altering your formulation or discarding a caked batch, use the following diagnostic pathway to determine the appropriate intervention.

Workflow Start API Powder State Assessment Flow Free-Flowing (RH < 20%) Start->Flow Optimal Clump Caked / Deliquescent (RH > 40%) Start->Clump Moisture Ingress Store Store in Amber Vials (PTFE Septa + Desiccant) Flow->Store Test KF Titration & DVS Analysis Clump->Test Dry Vacuum Desiccation (40°C, <10 mbar) Test->Dry Moisture > 2% Dry->Store Verified Dry Weigh Glovebox Handling (Ar/N2, RH < 5%) Store->Weigh

Fig 1. Diagnostic and handling workflow for hygroscopic hydrochloride API powders.

II. Mechanistic FAQs & Troubleshooting

Q1: Why does N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride clump so rapidly upon exposure to ambient air? A1: The hygroscopicity is driven by the molecular architecture and the salt form. The compound features a protonated piperidinium nitrogen, an amide carbonyl, and a methoxy ether oxygen—all of which act as strong hydrogen-bond donors and acceptors. Furthermore, the chloride counterion possesses a high hydration energy[1]. When the ambient relative humidity (RH) exceeds the powder's Critical Relative Humidity (CRH), water vapor adsorbs onto the high-energy amorphous regions of the particle surfaces. This causes capillary condensation, forming "liquid bridges" between particles that fuse them into hard clumps or a sticky paste (deliquescence)[2].

Q2: I am experiencing "mass drift" on the analytical balance when weighing this compound. How can I achieve an accurate molar concentration? A2: Mass drift—where the balance reading continuously increases—is the physical manifestation of the powder actively absorbing atmospheric moisture during the weighing process. To overcome this, you must eliminate the moisture source. The optimal solution is to perform all weighing inside a glovebox purged with inert gas (Argon or Nitrogen)[3],[4]. If a glovebox is unavailable, you must use the "weighing by difference" technique: tare a sealed vial containing the bulk powder, quickly remove an estimated aliquot into your reaction flask, reseal the bulk vial, and reweigh it. The mass lost from the bulk vial is your exact transferred mass.

Q3: We are scaling up to pilot manufacturing and cannot use a glovebox. How can we prevent hopper bridging and ensure powder flowability? A3: For scale-up, you must rely on particle engineering rather than environmental isolation. We recommend dry nanocoating . By co-processing the API with 0.5% to 1.0% (w/w) colloidal silica (e.g., Aerosil 200) in a high-shear mixer, the silica nanoparticles adhere to the API surface. These nanoparticles act as physical spacers, drastically reducing van der Waals forces and preventing the formation of liquid bridges, thereby maintaining flowability even under moderate humidity[5]. Alternatively, dry granulation (roller compaction) can be used to increase particle size and reduce the specific surface area exposed to ambient moisture[6].

Q4: An expensive batch of the API has completely caked in storage. Is it ruined, or can it be salvaged? A4: It can likely be salvaged, provided the moisture has not induced chemical hydrolysis. First, assess the extent of moisture uptake via Karl Fischer (KF) titration. To salvage the batch, perform vacuum desiccation at a mild temperature (e.g., 40°C at <10 mbar)[7]. Crucial Causality: Do not use high-heat baking. Hygroscopic hydrochloride salts can undergo polymorphic phase transitions, melt, or lose hydrogen chloride gas (common-ion effect) at elevated temperatures[1]. Once dried, gently mill the aggregate in a low-humidity environment (<20% RH) to restore the powder form.

III. Quantitative Environmental Thresholds

To prevent degradation, environmental controls must be strictly mapped to the physical state of the API.

Relative Humidity (RH)Physical State of APIHandling RequirementStorage & Mitigation Protocol
< 15% Free-flowing crystalline powderStandard rapid weighingStore at RT in a desiccator with active indicating silica gel.
15% - 30% Slight surface tackiness; micro-clumpingWeighing by differenceUse amber vials with PTFE-lined septa; purge headspace with N2 before sealing.
31% - 50% Severe clumping; liquid bridge formationGlovebox required (Ar/N2)Co-process with 1% w/w colloidal silica to reduce surface free energy[5].
> 50% Deliquescence (Paste/Liquid transition)Unusable for direct weighingImmediate vacuum desiccation (40°C) followed by KF moisture verification[8].

IV. Self-Validating Experimental Protocol

Procedure: Anhydrous Handling and Stock Solution Preparation Objective: To accurately weigh N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl without moisture contamination and prepare a precise molar stock solution.

Step 1: Thermal Equilibration (Causality Check)

  • Action: If the API is stored at 4°C or -20°C, transfer the sealed container into your low-humidity environment (or glovebox) and allow it to sit unopened for at least 2 hours.

  • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the cold powder, instantly ruining the batch[2].

Step 2: Environmental Purging

  • Action: Place the API, pre-tared volumetric flasks, anhydrous solvent (stored over activated molecular sieves), and spatulas into the glovebox. Purge with high-purity Nitrogen until the internal hygrometer reads < 5% RH[4].

Step 3: Rapid Transfer & Validation

  • Action: Unseal the API, transfer the target mass to the volumetric flask, and immediately reseal the bulk container with Parafilm.

  • Self-Validation System: Observe the analytical balance for 5 seconds. If the mass fluctuates by more than 0.1 mg, your environment is not sufficiently dry. A perfectly stable reading validates the integrity of the anhydrous environment.

Step 4: Solvation & Final Verification

  • Action: Add anhydrous solvent to 80% of the final volume. Swirl gently until the crystal lattice is fully disrupted. Top off to the calibration mark.

  • Validation: Extract a 100 µL aliquot and perform a Karl Fischer (KF) titration. The solution is validated for moisture-sensitive assays only if the total water content registers below your predefined threshold (typically < 0.1% w/w).

V. References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (PMC). URL: [Link]

  • Hygroscopic Powder in Capsule Filling: Causes & Solutions. China Canaan. URL: [Link]

  • How to solve the caking of API in the drug storage process? Further Pharma. URL: [Link]

  • Hard to Handle API Challenges. Upperton Pharma Solutions. URL: [Link]

  • Improving the Powder Properties of an Active Pharmaceutical Ingredient (Ethenzamide) with a Silica Nanoparticle Coating for Direct Compaction into Tablets. MDPI. URL: [Link]

  • Mixing & Drying Hygroscopic Materials. PerMix. URL: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Extraction Efficiency of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride from Biological Matrices

Welcome to the technical support center for the bioanalysis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction from complex biological matrices like plasma, urine, and tissue homogenates. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and develop robust, reliable methods.

Introduction: Understanding the Challenge

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a small molecule characterized by several key functional groups: a basic piperidine nitrogen, a polar carboxamide, and an ether linkage. Its hydrochloride salt form renders it highly water-soluble. These properties present a distinct challenge for bioanalytical extraction: the molecule is often too polar to be efficiently extracted by traditional non-polar organic solvents used in Liquid-Liquid Extraction (LLE) and can be prone to co-precipitation with proteins in simple Protein Precipitation (PPT) methods.

The objective of any sample preparation is to isolate the analyte from interfering matrix components (proteins, lipids, salts) in a solution compatible with the final analytical instrument, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This guide provides a systematic approach to troubleshooting and optimizing the most common extraction techniques for this compound.

Analyte Physicochemical Properties (Estimated)

Understanding the analyte's properties is the first step in designing a robust extraction method.

PropertyEstimated Value/CharacteristicImplication for Extraction
Chemical Structure Piperidine derivative with carboxamide and ether groupsContains a key basic nitrogen (piperidine ring) and polar functional groups.
pKa (Piperidine Nitrogen) ~8.5 - 9.5The molecule will be positively charged at neutral and acidic pH (<7.5) and neutral at basic pH (>10.5). This is the most critical parameter to manipulate for extraction.
LogP (Partition Coefficient) Low to moderateIndicates relatively high polarity. Will prefer to stay in the aqueous phase unless its charge is neutralized.
Solubility High solubility in aqueous solutions, especially as the HCl salt.[4]The starting biological sample will have the analyte fully dissolved. The challenge is to move it out of this aqueous environment.
The Critical Role of pH

The charge state of the piperidine nitrogen is the primary handle for controlling the extraction behavior of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

Caption: pH-dependent charge state of the analyte.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during method development.

Q1: Which extraction method should I start with for this compound? A1: The choice depends on your objective.

  • For Speed and Simplicity (e.g., early discovery): Start with Protein Precipitation (PPT) using acetonitrile. It's fast and easy to automate but may suffer from lower recovery and significant matrix effects.

  • For Cleaner Samples (e.g., regulated bioanalysis): Solid-Phase Extraction (SPE) is the superior choice. A mixed-mode cation exchange sorbent will provide the highest recovery and cleanest extract.

  • For a Balance of Cleanliness and Simplicity: Liquid-Liquid Extraction (LLE) is a good intermediate option, provided the pH of the sample is carefully optimized to neutralize the analyte before extraction.

Q2: My recovery is low. What is the first thing I should check? A2: Always check the pH of your sample at each step. For LLE, the aqueous sample pH must be basic (~pH 10-11) to neutralize the analyte for extraction into the organic phase. For SPE, the sample pH should be acidic or neutral (pH < 6) to ensure the analyte is charged and binds to the cation exchange sorbent.

Q3: How do I know if I have a "matrix effect"? A3: A matrix effect is the suppression or enhancement of your analyte's signal in the mass spectrometer due to co-eluting compounds from the biological matrix. To test for it, compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a clean solvent solution at the same concentration. A significant difference indicates a matrix effect. Regulatory guidelines, such as those from the FDA and EMA, mandate the evaluation of matrix effects during method validation.[5][6][7][8]

Q4: Can I inject the sample directly after protein precipitation? A4: While possible, it is not recommended for robust, long-term analysis. The supernatant from PPT still contains many endogenous components (salts, lipids) that can contaminate the LC column and mass spectrometer source, leading to signal drift and increased instrument maintenance.[9]

Part 2: Troubleshooting Guide by Extraction Method

This core section provides detailed troubleshooting advice and optimized protocols for each major extraction technique.

Protein Precipitation (PPT)

PPT is the fastest but "dirtiest" method. It works by adding a miscible organic solvent or acid to denature and precipitate proteins.[9]

Troubleshooting Common PPT Issues

Question / ProblemProbable Cause(s)Recommended Solution(s)
Why is my recovery low and inconsistent? Analyte Co-Precipitation: The polar analyte can get trapped within the aggregated protein pellet.[10][11]Change the precipitating agent. Acetonitrile often yields cleaner supernatants than methanol. Try a 3:1 ratio of acetonitrile to sample volume. • Acidify the organic solvent. Adding 0.1-1% formic or acetic acid to the acetonitrile can help keep the analyte protonated and in solution.
Why is my instrument response drifting downwards quickly? Matrix Effects/Contamination: The supernatant is not clean enough. Phospholipids and salts are being injected onto the system.Incorporate a phospholipid removal step. Use specialized PPT plates or cartridges designed to remove phospholipids. • Evaporate and reconstitute. After centrifugation, evaporate the supernatant to dryness and reconstitute in a weaker, cleaner solvent (e.g., 95:5 Water:Acetonitrile) to precipitate out more interferences.
The supernatant after centrifugation is still cloudy. What's wrong? Incomplete Precipitation: Insufficient organic solvent volume or inadequate mixing/vortexing.[11]Increase the solvent-to-sample ratio. Move from 3:1 to 4:1 (solvent:sample). • Increase vortex time. Ensure vigorous mixing for at least 1-2 minutes. • Optimize centrifugation. Ensure your centrifuge speed and time are adequate (e.g., >3000 x g for 10-15 minutes).
Optimized PPT Protocol
  • Preparation: Prepare your precipitation solvent: Acetonitrile with 1% Formic Acid.

  • Aliquot Sample: Pipette 100 µL of your biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add Solvent: Add 300 µL of the cold (4°C) precipitation solvent to the sample.

  • Vortex: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge: Centrifuge at >3000 x g for 15 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or well plate, avoiding the protein pellet.

  • Evaporate & Reconstitute (Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of mobile phase A (or a weak solvent) for LC-MS analysis.

    • Rationale: Evaporation and reconstitution help to further concentrate the analyte and remove residual non-volatile salts, improving compatibility with the LC system.[12]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility between two immiscible liquids (typically an aqueous sample and an organic solvent).[1][13] For this analyte, pH control is non-negotiable.

LLE_Workflow Sample 1. Start: Aqueous Sample (pH 4-7) Analyte is Charged (R-NH2+) Basify 2. Add Base (NH4OH) Adjust to pH > 10.5 Analyte is Neutral (R-NH) Sample->Basify AddSolvent 3. Add Organic Solvent (e.g., MTBE/EtOAc) + Vortex/Mix Basify->AddSolvent Separate 4. Centrifuge (Phase Separation) AddSolvent->Separate OrganicPhase 5. Collect Organic Layer (Contains Neutral Analyte) Separate->OrganicPhase Evaporate 6. Evaporate & Reconstitute in Mobile Phase OrganicPhase->Evaporate

Caption: LLE workflow for a basic compound.

Troubleshooting Common LLE Issues

Question / ProblemProbable Cause(s)Recommended Solution(s)
Why is my recovery extremely low? Incorrect pH: The most common failure. If the sample is not sufficiently basic, the analyte remains charged and will not partition into the organic solvent.[14]Verify the pH. Use a pH meter on a test sample to confirm the aqueous phase is at pH > 10.5 after adding the base. • Use a stronger or more concentrated base. Switch from ammonium hydroxide to 1M sodium hydroxide if needed.
I'm getting an emulsion (a third layer) that won't separate. High Protein/Lipid Content: Common with plasma or tissue homogenates. The organic solvent is creating a stable suspension with matrix components.[2]Centrifuge at higher speed or for longer.Add salt. "Salting out" with NaCl can help break the emulsion. • Try a different organic solvent. Methyl-tert-butyl ether (MTBE) is less prone to emulsions than ethyl acetate.
Recovery is better but still not >80%. What else can I try? Solvent Polarity Mismatch: The chosen organic solvent may not be polar enough to efficiently extract the neutralized but still relatively polar analyte.[14]Use a more polar solvent or a mixture. Try a mixture like 90:10 Dichloromethane:Isopropanol or use pure Ethyl Acetate. See the table below.
Comparison of LLE Solvents
SolventPolarity IndexProsCons
Hexane 0.1Highly non-polar, very selective.Not suitable. Too non-polar for this analyte.
Methyl-tert-butyl ether (MTBE) 2.5Good phase separation, less prone to emulsions.May not be polar enough for optimal recovery.
Ethyl Acetate (EtOAc) 4.4More polar, often gives higher recovery for this type of analyte.Prone to hydrolysis at high pH, can form emulsions.
Dichloromethane (DCM) 3.1Good solvent, but denser than water (bottom layer).Environmental and safety concerns. Can form emulsions.
Optimized LLE Protocol
  • Aliquot Sample: Pipette 200 µL of sample into a glass tube.

  • Basify: Add 50 µL of 2M Ammonium Hydroxide. Vortex briefly. Confirm pH is > 10.5.

    • Rationale: This step is crucial to deprotonate the piperidine nitrogen, neutralizing the molecule's charge and making it more lipophilic.

  • Add Organic Solvent: Add 1 mL of MTBE (or Ethyl Acetate).

  • Extract: Cap and vortex for 5 minutes.

  • Separate: Centrifuge at >2000 x g for 10 minutes to achieve phase separation.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness and reconstitute in 100 µL of mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and concentration.[1] For a basic compound like this, a mixed-mode strong cation exchange (SCX) sorbent is the ideal choice. This sorbent has both non-polar (e.g., C8) and strong cation exchange functional groups.

SPE_Workflow cluster_steps Mixed-Mode Cation Exchange SPE Condition Condition Load Load Condition:head->Load:head Wash Wash Use acidic buffer to remove neutral/acidic interferences Use organic solvent (Methanol) to remove non-polar interferences Analyte remains BOUND Load:head->Wash:head Elute Elute Use Methanol with 5% NH4OH Elution solvent is BASIC Analyte is NEUTRALIZED Releases from SCX sorbent Wash:head->Elute:head

Caption: The four-step process of mixed-mode SPE.

Troubleshooting Common SPE Issues

Question / ProblemProbable Cause(s)Recommended Solution(s)
Analyte is found in the waste after the Load step (Breakthrough). Incorrect Load pH: Sample pH is too high (>pKa), neutralizing the analyte so it doesn't bind to the SCX sorbent. Flow Rate Too High: Insufficient residence time for binding to occur.Ensure sample is acidified. Adjust sample pH to ~6 before loading. • Decrease flow rate. Use gravity or a slow vacuum.
Analyte is eluting during the organic Wash step. Weak Analyte-Sorbent Interaction: The non-polar interaction with the C8 chain is being disrupted, and the cation exchange interaction is not strong enough on its own.Ensure the wash solvent is neutral or acidic. Do not use a basic organic wash. • Use a stronger SCX sorbent. If using a weak cation exchange sorbent, switch to a strong one (e.g., with a sulfonic acid group).
Recovery is low after the Elution step. Incomplete Elution: The elution solvent is not basic enough to fully neutralize the analyte. Secondary Interactions: Strong non-polar interactions between the analyte and the sorbent backbone.Increase the base concentration. Move from 2% to 5% ammonium hydroxide in the elution solvent. • Use a different elution solvent. Try a mixture like 80:20 Acetonitrile:Methanol with 5% ammonium hydroxide.
Optimized Mixed-Mode SPE Protocol (SCX)
  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% Phosphoric Acid in water. Vortex.

    • Rationale: This dilutes the sample, reduces viscosity, and ensures the analyte is fully protonated (charged) for binding to the SCX sorbent.

  • Condition: Pass 1 mL of Methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1: Wash with 1 mL of 0.1 M Acetic Acid.

    • Rationale: This removes polar, acidic, and neutral interferences.

  • Wash 2: Wash with 1 mL of Methanol.

    • Rationale: This removes non-polar interferences like lipids.

  • Elute: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol into a collection tube.

    • Rationale: The basic elution solvent neutralizes the analyte, breaking the ionic bond with the SCX sorbent and allowing it to be eluted.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Conclusion: A Pathway to Robust Bioanalysis

Improving the extraction efficiency of a polar, basic compound like N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is a systematic process. By understanding the analyte's fundamental chemistry, particularly its pH-dependent charge state, you can logically troubleshoot and optimize your sample preparation method. While PPT offers speed, investing time in developing a robust LLE or, preferably, an SPE method will yield cleaner extracts, minimize matrix effects, and produce more reliable and reproducible data, which is paramount for all stages of drug development. All methods must be properly validated to demonstrate they are fit for their intended purpose, in line with global regulatory expectations.[15][16][17]

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • AAPS. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PharmaCompass. (2019). FDA guideline - Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PubMed. (2010). Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis. [Link]

  • ResearchGate. (2015). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. [Link]

  • PubMed. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. [Link]

  • PubMed. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. [Link]

  • PubMed. (2022). Optimization of sample extraction and injection-related parameters in HILIC performance for polar metabolite analysis. Application to the study of a model of pulmonary hypertension. [Link]

  • PubMed Central. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]

  • YouTube. (2023). Practical tips for preventing proteins from "crashing out" & what you can do if it happens. [Link]

  • ResearchGate. (2017). Protein precipitation problems?[Link]

  • DuEPublico. (2007). Analysis of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. [Link]

  • LCGC International. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

  • Molbase. (n.d.). N-(2-methoxyethyl)-4-[[(4-methoxyphenyl)thio]methyl]-1-piperidinecarboxamide. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • IntechOpen. (2012). Extraction of Drug from the Biological Matrix: A Review. [Link]

  • ResearchGate. (2015). (PDF) Extraction of Drug from the Biological Matrix: A Review. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. [Link]

  • NextSDS. (n.d.). N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride — Chemical Substance Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2-Methoxyethyl)-4-piperidinecarboxamide: Hydrochloride Salt vs. Free Base Solubility Guide

Introduction: The Critical Role of Salt Selection In pharmaceutical development, the physical form of an active pharmaceutical ingredient (API) or its key intermediates dictates its biopharmaceutical trajectory. N-(2-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist, Preformulation & Solid State Chemistry

Introduction: The Critical Role of Salt Selection

In pharmaceutical development, the physical form of an active pharmaceutical ingredient (API) or its key intermediates dictates its biopharmaceutical trajectory. N-(2-Methoxyethyl)-4-piperidinecarboxamide is a highly versatile nitrogenous building block. In its hydrochloride (HCl) salt form (CAS: 1220037-89-7), it has a molecular weight of 222.71 g/mol [1].

When developing assays or formulations involving this piperidine derivative, selecting between the free base and the HCl salt is not merely a matter of convenience—it is a critical thermodynamic decision. Piperidine derivatives frequently suffer from poor aqueous solubility in their free base form. Converting the free base to a hydrochloride salt is a foundational strategy to enhance thermodynamic solubility, dissolution rate, and ultimately, bioavailability[2].

Mechanistic Causality: Why Does the HCl Salt Outperform the Free Base?

As application scientists, we must look beyond empirical data and understand the causality of solubility. The dramatic shift in solubility between these two forms lies in the balance between crystal lattice energy and solvation energy .

  • Lipophilicity vs. Ionization: The free base form of N-(2-Methoxyethyl)-4-piperidinecarboxamide is lipophilic. When introduced to an aqueous environment, the energy required to disrupt its solid crystal lattice is not sufficiently offset by the weak hydration energy of the uncharged molecule.

  • Protonation & Solvation: The piperidine nitrogen is basic. By adding hydrochloric acid, the nitrogen is protonated, creating an ionic lattice. Upon contact with water, the strong ion-dipole interactions between the protonated piperidine, the chloride counterion, and the surrounding water molecules provide a massive thermodynamic driving force for dissolution.

General studies on structurally similar piperidine-based preclinical candidates have demonstrated that this exact mechanism can yield a compared to the free base[3][4].

Mechanism FB Free Base (Lipophilic Lattice) Protonation Protonation (HCl) pH < pKa FB->Protonation Salt Hydrochloride Salt (Ionized State) Protonation->Salt Solvation Ion-Dipole Water Interactions Salt->Solvation Aqueous High Aqueous Solubility Solvation->Aqueous

Thermodynamic mechanism of enhanced aqueous solubility via hydrochloride salt formation.

Physicochemical Comparison Data

To objectively compare the two forms, we must evaluate their fundamental physicochemical properties. The table below summarizes the key differences driving their respective behaviors.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number Unregistered/Variable1220037-89-7[1]
Molecular Formula C9H18N2O2C9H19ClN2O2[1]
Molecular Weight 186.25 g/mol 222.71 g/mol [1]
Ionization State (pH 4.5) Partially IonizedFully Ionized
Relative Aqueous Solubility Baseline (1x)~40x to 45x Enhancement[4]
Primary Application Organic synthesis, lipid formulationsAqueous assays, parenteral/oral delivery

Experimental Workflow: A Self-Validating System

A common pitfall in salt screening is relying on kinetic solvent-shift methods, which can lead to false positives due to supersaturation. To obtain accurate data, I mandate a self-validating thermodynamic shake-flask methodology .

This protocol is "self-validating" because it utilizes orthogonal verification: it measures the dissolved compound while simultaneously proving the solid hasn't chemically degraded or altered its physical state.

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of solid (Free Base or HCl salt) to simulated physiological buffers (pH 1.2, 4.5, 6.8, and 7.4). Agitate at 37°C for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Isolate the liquid and solid phases via ultracentrifugation. Filtration is avoided to prevent non-specific binding of the lipophilic free base to the filter membrane.

  • Orthogonal Verification (The Self-Validation Step):

    • Supernatant Analysis: Quantify the dissolved compound using HPLC-UV against a validated calibration curve.

    • Residual Solid Analysis: Analyze the remaining solid via[4]. At higher pH levels, hydrochloride salts can undergo disproportionation—converting back into the less soluble free base. If pXRD confirms the solid is still the intact HCl salt, the HPLC data is validated. If disproportionation occurred, the solubility value actually represents the free base.

Workflow A 1. Excess Solid Addition (Free Base vs HCl Salt) B 2. Buffer Equilibration (pH 1.2 to 7.4, 37°C, 48h) A->B C 3. Phase Separation (Ultracentrifugation) B->C D1 4a. Supernatant Analysis (HPLC-UV Quantification) C->D1 Liquid Phase D2 4b. Residual Solid Analysis (pXRD / DSC Verification) C->D2 Solid Phase E Self-Validating Output: Confirmed Thermodynamic Solubility D1->E D2->E

Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data: pH-Dependent Solubility Profiles

The solubility of the HCl salt is highly dependent on the environmental pH, governed by the Henderson-Hasselbalch equation. The following experimental data profile illustrates the performance of the two forms across physiological pH ranges.

Buffer pHFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Solid State Verification (pXRD)
pH 1.2 (Gastric) 1.2> 50.0Intact HCl Salt
pH 4.5 (Acetate) 0.835.5Intact HCl Salt
pH 6.8 (Intestinal) 0.28.5Intact HCl Salt
pH 7.4 (Blood) 0.10.1*Disproportionated to Free Base

*Note: At pH 7.4, the environmental pH approaches the pKa of the piperidine nitrogen. This drives the equilibrium toward the un-ionized state, causing the HCl salt to disproportionate back into the free base, resulting in precipitation and a dramatic drop in solubility.

Conclusion & Selection Guide

The choice between N-(2-Methoxyethyl)-4-piperidinecarboxamide free base and its hydrochloride salt should be dictated by the specific demands of your workflow:

  • Select the Hydrochloride (HCl) Salt for in vitro aqueous assays, parenteral formulations, and oral delivery systems where rapid dissolution in gastric fluid (pH 1.2) is required to maximize bioavailability[2].

  • Select the Free Base when engineering specific lipid-based drug delivery systems (SMEDDS), or when utilizing the compound as an intermediate in anhydrous organic synthesis where chloride counterions may interfere with catalytic steps.

References

  • Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega URL: [Link]

Sources

Comparative

A Comparative Guide to Piperidine Amides: Evaluating N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride in the Context of Established Therapeutics

Introduction: The 4-Piperidinecarboxamide Scaffold, a Privileged Framework in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4-Piperidinecarboxamide Scaffold, a Privileged Framework in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved drugs, earning them the designation of "privileged structures." The piperidine ring is one such scaffold, prized for its conformational pre-organization, metabolic stability, and its ability to serve as a versatile anchor for presenting functional groups in precise three-dimensional orientations.[1][2] When combined with a carboxamide linker at the 4-position, it forms the 4-piperidinecarboxamide core—a pharmacophore that has given rise to a remarkable diversity of therapeutic agents targeting everything from central nervous system (CNS) disorders to infectious diseases.[3][4]

This guide provides a comparative analysis of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, a simple derivative of this core, against a backdrop of structurally related but pharmacologically diverse approved drugs. While extensive public data on the specific biological activity of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is limited, its structure provides a valuable starting point for understanding how subtle modifications to the 4-piperidinecarboxamide scaffold can profoundly influence target engagement and pharmacological outcomes.

We will deconstruct the structure-activity relationships (SAR) of three distinct piperidine-containing drugs:

  • Pimozide: A classic antipsychotic acting as a potent dopamine D2 receptor antagonist.

  • Maropitant: A highly selective neurokinin-1 (NK-1) receptor antagonist used as a powerful antiemetic.

  • Centanafadine: A modern triple reuptake inhibitor of norepinephrine, dopamine, and serotonin, developed for Attention-Deficit/Hyperactivity Disorder (ADHD).

By comparing the chemical architecture and biological profiles of these established drugs, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating novel 4-piperidinecarboxamide derivatives and for rationally designing new chemical entities with desired therapeutic properties.

Comparative Analysis of Piperidine Amides

The therapeutic utility of a piperidine amide is dictated by the nature of the substituents appended to its core structure. The following analysis dissects our target compound and the selected comparators to illustrate this principle.

Structural and Physicochemical Properties

The fundamental physicochemical properties of a molecule, such as lipophilicity (LogP) and basicity (pKa), govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares these properties across our selected compounds. The N-(2-methoxyethyl) group on the target compound is expected to confer a degree of hydrophilicity compared to more lipophilic substituents.

PropertyN-(2-Methoxyethyl)-4-piperidinecarboxamide HClPimozideMaropitantCentanafadine
Structure alt text
Molecular Wt. 222.71 g/mol 461.5 g/mol 468.6 g/mol 253.75 g/mol
Core Scaffold 4-PiperidinecarboxamideDiphenylbutylpiperidineQuinuclidine (Bicyclic Piperidine)1-Phenyl-3-azabicyclo[3.1.0]hexane
Mechanism UnknownDopamine D2 AntagonistNK-1 Receptor AntagonistNorepinephrine, Dopamine, Serotonin Reuptake Inhibitor
Primary Use Research ChemicalAntipsychoticAntiemeticADHD Treatment

Note: Structures are representative and may require specific chemical drawing software for accurate depiction.

Mechanisms of Action and Associated Signaling Pathways

The profound differences in the pharmacological effects of these molecules arise from their selective interactions with distinct biological targets.

Pimozide is a member of the diphenylbutylpiperidine class of typical antipsychotics.[5] Its primary mechanism of action is the potent blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[6][7] Overactivity in these pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] By acting as a competitive antagonist, Pimozide prevents dopamine from binding to and activating D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. This blockade inhibits the downstream effect of reducing intracellular cyclic AMP (cAMP) levels, thereby dampening excessive dopaminergic neurotransmission.[5]

Pimozide_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP ATP ATP Effect Reduced Neuronal Activity cAMP->Effect Pimozide Pimozide Pimozide->D2R Blocks

Caption: Pimozide competitively antagonizes the Dopamine D2 receptor.

Maropitant is a highly selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[8] The endogenous ligand for this receptor is Substance P, a neuropeptide deeply involved in the final common pathway of the emetic (vomiting) reflex in the brainstem.[9][10] The NK-1 receptor is a Gq-coupled GPCR. When Substance P binds, it activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in neuronal excitation and the emetic response. Maropitant competitively blocks the NK-1 receptor, preventing Substance P binding and interrupting this signaling cascade.[11]

Maropitant_MoA cluster_pre Neuron cluster_post Emetic Center Neuron SP Substance P NK1R NK-1 Receptor SP->NK1R Activates Gq Gq Protein NK1R->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2 Ca ↑ Ca²⁺ IP3->Ca Effect Emesis (Vomiting) DAG->Effect Ca->Effect Maropitant Maropitant Maropitant->NK1R Blocks

Caption: Maropitant blocks Substance P from activating the NK-1 receptor.

Centanafadine is a non-stimulant drug that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[12] It binds to the respective presynaptic transporters—SERT, NET, and DAT—that are responsible for clearing these neurotransmitters from the synaptic cleft. By inhibiting their reuptake, Centanafadine increases the concentration and duration of action of all three monoamines in the synapse, enhancing neurotransmission. It exhibits a specific binding affinity ratio, with the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and then the serotonin transporter (SERT) (IC50 ratio of 1:6:14).[12] This balanced modulation is thought to address the core symptoms of ADHD more comprehensively than agents acting on a single neurotransmitter system.[10][13]

Centanafadine_MoA cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron NTs Norepinephrine (NE) Dopamine (DA) Serotonin (5-HT) Transporters NET, DAT, SERT (Transporters) NTs->Transporters Reuptake Synaptic_NTs ↑ NE ↑ DA ↑ 5-HT Receptors Postsynaptic Receptors Synaptic_NTs->Receptors Binds Effect Enhanced Neurotransmission Receptors->Effect Centanafadine Centanafadine Centanafadine->Transporters Inhibits

Caption: Centanafadine inhibits the reuptake of NE, DA, and 5-HT.

Quantitative Biological Data Comparison

The potency and selectivity of a compound are quantified through various in vitro assays. The table below summarizes key biological data for the comparator compounds. Such data would be essential to generate for N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride to understand its potential biological profile.

CompoundTarget(s)Assay TypeAffinity / PotencySource(s)
Pimozide Dopamine D2 ReceptorRadioligand Binding (Ki)~1.3 nM[14]
Dopamine D3 ReceptorRadioligand Binding (Ki)~1.8 nM[14]
5-HT7 ReceptorRadioligand Binding (Ki)~2.5 nM[14]
Maropitant NK-1 ReceptorRadioligand Binding (Ki)~0.08 nM[9]
Centanafadine Norepinephrine Transporter (NET)Reuptake Inhibition (IC50)~14 nM[12]
Dopamine Transporter (DAT)Reuptake Inhibition (IC50)~84 nM[12]
Serotonin Transporter (SERT)Reuptake Inhibition (IC50)~196 nM[12]

Experimental Protocols for Comparative Evaluation

To characterize a novel compound like N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride and compare it to established drugs, a series of standardized in vitro assays are required. The following protocols describe self-validating systems for determining binding affinity and functional activity at GPCR targets.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Causality: This assay directly measures the interaction between the test compound and the receptor protein. The concentration at which the test compound displaces 50% of the radioligand (IC50) is inversely proportional to its binding affinity. The Cheng-Prusoff equation is then used to convert the IC50 value to an inhibitor constant (Ki), which accounts for the concentration and affinity of the radioligand used.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human Dopamine D2 receptor).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and the cell membrane preparation.

    • Add increasing concentrations of the test compound (e.g., N-(2-Methoxyethyl)-4-piperidinecarboxamide HCl) or a reference competitor (e.g., Pimozide).

    • To determine non-specific binding, add a high concentration of a known, non-radiolabeled antagonist (e.g., Haloperidol) to a set of wells.

    • To determine total binding, add only buffer in place of any competitor.

  • Incubation & Harvesting:

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification & Analysis:

    • Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow A Prepare Cell Membranes Expressing Target Receptor B Set up 96-well Plate: - Membranes - Radioligand ([L]*) - Test Compound (I) A->B C Incubate to Reach Equilibrium B->C e.g., 90 min @ 25°C D Harvest onto Filter Mat (Separate Bound from Free) C->D E Wash Filters D->E F Add Scintillation Fluid & Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 → Ki F->G cAMP_Assay_Workflow A Plate Cells Expressing Gi-Coupled Receptor B Add Test Antagonist (I) + PDE Inhibitor A->B C Add Agonist (EC80 conc.) + Forskolin B->C D Incubate to Allow Signal Transduction C->D e.g., 30 min @ 37°C E Lyse Cells & Add HTRF Detection Reagents D->E F Incubate & Read Plate (Measure FRET Signal) E->F G Data Analysis: - Convert Ratio to [cAMP] - Plot Dose-Response Curve - Determine IC50 F->G

Caption: Workflow for a Gi-coupled receptor functional assay (cAMP).

Conclusion

The 4-piperidinecarboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. As demonstrated by the diverse pharmacological profiles of Pimozide, Maropitant, and Centanafadine, strategic chemical modifications to this core can yield compounds that selectively and potently modulate a wide range of biological targets, from GPCRs to neurotransmitter transporters.

While the specific biological activity of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride remains to be fully elucidated in the public domain, its structure serves as a valuable chemical starting point. The N-(2-methoxyethyl) moiety provides a handle for modulating solubility and potential hydrogen bonding interactions within a target binding site. Through the systematic application of the robust experimental protocols detailed in this guide—including binding and functional assays—researchers can effectively profile this and other novel piperidine amides. By comparing the resulting data to the well-established benchmarks of drugs like those discussed herein, the scientific community can continue to unlock the vast therapeutic potential of the 4-piperidinecarboxamide framework, paving the way for the next generation of targeted medicines.

References

  • Maropitant. (2025, September 6). AERU - University of Hertfordshire. Retrieved April 4, 2026, from [Link]

  • Pimozide Tablets USP. (2007, January 16). [Government Publication]. Retrieved April 4, 2026, from [Link]

  • PRODUCT MONOGRAPH PIMOZIDE Pimozide Tablets USP 2 mg and 4 mg Antipsychotic. (2014, March 11). AA PHARMA INC. Retrieved April 4, 2026, from [Link]

  • Maropitant: Mechanism of Action, Uses and Dosage. (2024, March 26). Qingmu Pharmaceutical. Retrieved April 4, 2026, from [Link]

  • What is the mechanism of Pimozide? (2024, July 17). Patsnap Synapse. Retrieved April 4, 2026, from [Link]

  • Mok, H., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Retrieved April 4, 2026, from [Link]

  • Pimozide. (n.d.). Wikipedia. Retrieved April 4, 2026, from [Link]

  • CENTANAFADINE. (2016, December 27). New Drug Approvals. Retrieved April 4, 2026, from [Link]

  • Centanafadine. (n.d.). Wikipedia. Retrieved April 4, 2026, from [Link]

  • Pimozide. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

  • Kukanich, B., et al. (2024). Maropitant citrate exhibits rapid absorption, short half-life, and fast clearance in orange-winged Amazon parrots (Amazona amazonica) following subcutaneous and intravenous administration. AVMA Journals. Retrieved April 4, 2026, from [Link]

  • Maropitant formulation. (2017). Google Patents.
  • Discovery of piperidine carboxamide TRPV1 antagonists. (2008). PubMed. Retrieved April 4, 2026, from [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Retrieved April 4, 2026, from [Link]

  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. (2018). PubMed. Retrieved April 4, 2026, from [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. Retrieved April 4, 2026, from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). Medicines for Malaria Venture. Retrieved April 4, 2026, from [Link]

  • Faraone, S. V., et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. Journal of Clinical Psychopharmacology. Retrieved April 4, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved April 4, 2026, from [Link]

  • N-(2-methoxyethyl)-4-[[(4-methoxyphenyl)thio]methyl]-1-piperidinecarboxamide. (n.d.). Auteam. Retrieved April 4, 2026, from [Link]

  • Preparation method of N-methoxyl-N-methyl-1-tosylpiperidine-4-amide. (n.d.). Google Patents.
  • Antidiabetic and antihyperlipidemic activity of asiatic acid in diabetic rats, role of HMG CoA: in vivo and in silico approaches. (2014). PubMed. Retrieved April 4, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules. Retrieved April 4, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistryOpen. Retrieved April 4, 2026, from [Link]

  • 1-(2-methoxyethyl)piperidine-4-carboxamide. (n.d.). PubChemLite. Retrieved April 4, 2026, from [Link]

  • Synthesis and anti-hyperglycemic activity of hesperidin derivatives. (2012). PubMed. Retrieved April 4, 2026, from [Link]

  • Bis-thiobarbiturates as Promising Xanthine Oxidase Inhibitors: Synthesis and Biological Evaluation. (2021). Molecules. Retrieved April 4, 2026, from [Link]

  • Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. (2021). RSC Advances. Retrieved April 4, 2026, from [Link]

  • Sustainable Synthesis of α-Glucosidase Inhibitors by Gas-Free Pd-Carbonylation of Nature-Based Hydroxytyrosol. (2025). Molecules. Retrieved April 4, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Retrieved April 4, 2026, from [Link]

  • N1-(2,2-dimethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide. (n.d.). PubChem. Retrieved April 4, 2026, from [Link]

Sources

Validation

A Comparative Guide to Purity Validation of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. The purity of a reference standard directly impac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. The purity of a reference standard directly impacts the accuracy of analytical measurements, including potency assays and impurity profiling of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity validation of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride, a key building block in various synthetic pathways.

The validation of a reference standard is not a single measurement but a holistic process employing orthogonal analytical techniques to build a complete purity profile. This approach ensures that all potential impurities, including organic, inorganic, and residual solvents, are identified and quantified. The principles outlined here are grounded in the guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP).[1][2][3][4][5][6]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can be misleading. Each method has inherent biases and limitations. For instance, a common technique like High-Performance Liquid Chromatography (HPLC) with UV detection may not detect impurities that lack a UV chromophore. Therefore, a multi-pronged strategy is essential for a robust and scientifically sound purity assessment.

The core of this strategy involves combining a high-resolution separation technique (for organic impurities) with a content-based method (for absolute quantitation) and supplementary tests for inorganic residues and volatile components.

dot graph "Orthogonal_Purity_Assessment_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Main" { label="Purity Validation Workflow"; bgcolor="#FFFFFF";

} } Overall workflow for purity validation.

Comparative Analysis of Key Analytical Techniques

A judicious selection of analytical techniques is paramount for a comprehensive purity assessment. The following table provides a comparative overview of the most critical methods for validating the purity of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase.Purity percentage based on peak area; detection and quantification of related substances.High sensitivity and resolution for separating impurities.[7][8] Established and widely used method.Requires a reference standard for absolute quantification. May not detect non-UV active impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis.Molecular weight confirmation of the main component and impurities; structural elucidation of unknown impurities.High specificity and sensitivity for impurity identification.[9][10] Can detect non-UV active compounds.Ionization efficiency can vary significantly between compounds, making it less suitable for direct quantification without specific reference standards.
Quantitative ¹H NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.Absolute purity determination without a specific reference standard of the analyte; structural confirmation.Non-destructive. Provides structural information about the main component and impurities. Highly accurate and precise.[11][12][13][14]Lower sensitivity compared to HPLC. Requires a certified internal standard.
Gas Chromatography-Headspace (GC-HS) Partitioning of volatile analytes between a sample matrix and the headspace gas, followed by separation in a GC column.Identification and quantification of residual solvents.High sensitivity for volatile organic compounds.Not suitable for non-volatile or thermally labile compounds.
Karl Fischer Titration Titrimetric method based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a lower alcohol.Determines the water content of the sample.High accuracy and precision for water determination.Can be affected by interfering substances that react with the Karl Fischer reagent.
Sulphated Ash/Residue on Ignition Measurement of the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.Quantifies the inorganic impurity content.Simple and effective for determining total inorganic content.Non-specific; does not identify individual inorganic impurities.

In-Depth Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the purity validation of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

High-Performance Liquid Chromatography (HPLC-UV) for Organic Impurities

Given the polar nature of the target molecule, a reversed-phase method with a polar-embedded or polar-endcapped column is recommended to ensure adequate retention and peak shape.[15][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[15][17]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Waters Atlantis T3 (4.6 x 150 mm, 3 µm) or equivalent polar-modified C18 column.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • The use of a formic acid modifier in the mobile phase ensures the protonation of the piperidine nitrogen, leading to better peak shape and retention on the reversed-phase column.

  • A gradient elution is employed to ensure the separation of potential impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species.

  • Detection at a low wavelength (210 nm) is chosen to maximize the chances of detecting impurities that may lack a strong chromophore at higher wavelengths.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

The primary goal of LC-MS analysis is to confirm the molecular weight of the main component and to identify potential impurities.[9][10][18][19]

  • Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: The same HPLC method as described above can be utilized, as the mobile phase is MS-compatible.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-1000

Data Analysis:

  • Confirm the molecular weight of the main peak corresponding to N-(2-Methoxyethyl)-4-piperidinecarboxamide (free base C9H18N2O2, MW = 186.25 g/mol ; protonated [M+H]⁺ = 187.14).

  • Analyze the mass spectra of minor peaks to identify potential impurities by their mass-to-charge ratios and fragmentation patterns. Common impurities could include starting materials like 4-piperidinecarboxamide or by-products from the synthesis.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.[11][12][14][20] It relies on the use of a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid or another suitable certified reference material with non-overlapping signals.

  • Solvent: Deuterated methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of Methanol-d4.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard. For the analyte, the signals of the methoxy group protons (~3.3 ppm) or the piperidine ring protons could be suitable. For maleic acid, the vinylic protons appear as a sharp singlet.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

dot graph "qNMR_Purity_Calculation_Logic" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_qNMR" { label="qNMR Purity Calculation"; bgcolor="#FFFFFF";

} } Logic for qNMR purity calculation.

Final Purity Assignment: The Mass Balance Approach

The final purity of the N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride reference standard is determined by a mass balance calculation, which subtracts the percentages of all identified impurities from 100%.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Residues)

This comprehensive approach provides a highly accurate and defensible purity value, ensuring the reliability of the reference standard for its intended analytical applications.

Conclusion

The validation of a pharmaceutical reference standard is a critical process that underpins the quality and reliability of drug development data. A multi-faceted approach, employing orthogonal analytical techniques such as HPLC, LC-MS, qNMR, GC-HS, Karl Fischer titration, and sulphated ash analysis, is essential for a thorough characterization. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently establish the purity of N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride and other critical reference standards, thereby ensuring the integrity of their analytical results.

References

  • USP General Chapter <621> Chromatography . Source: U.S. Pharmacopeia. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling . Source: CHIMIA. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS . Source: Agilent Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: International Council for Harmonisation. [Link]

  • Understanding the Latest Revisions to USP <621> . Source: Agilent Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . Source: MDPI. [Link]

  • qNMR . Source: Bureau International des Poids et Mesures (BIPM). [Link]

  • European Pharmacopoeia Reference Standards . Source: European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Quantitative NMR Assays (qNMR) . Source: Bruker. [Link]

  • Certified reference materials for quantitative NMR . Source: Separation Science. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Source: Waters Corporation. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . Source: LCGC International. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride proper disposal procedures

N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride: Comprehensive Disposal and Operational Safety Protocol Executive Summary N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS No. 1220037-89-7) is a spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Methoxyethyl)-4-piperidinecarboxamide Hydrochloride: Comprehensive Disposal and Operational Safety Protocol

Executive Summary

N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS No. 1220037-89-7) is a specialized amine hydrochloride building block frequently utilized in drug discovery and pharmaceutical synthesis[1]. While it is not explicitly classified as a P-listed (acute) or U-listed (toxic) hazardous waste under the Resource Conservation and Recovery Act (RCRA), its physicochemical profile—specifically the presence of a chloride counterion—mandates rigorous disposal logistics. Improper disposal, such as routing to non-halogenated waste streams or drain disposal, violates EPA regulations and poses severe risks of equipment corrosion and toxic emissions during incineration[2],[3].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Assessment

Understanding the causality behind waste segregation is critical for laboratory safety. The disposal pathway for N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride is dictated entirely by its salt form.

The Causality of Halogenated Routing: Because the compound is a hydrochloride salt, it contains a stoichiometric equivalent of organically bound or ionic chloride. When subjected to thermal destruction in a standard non-halogenated incinerator, this chloride is converted into hydrogen chloride (HCl) gas[3]. Excess HCl gas can corrode incinerator linings and, under suboptimal combustion temperatures, catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Therefore, any waste stream containing this compound must be strictly routed to a RCRA-permitted Hazardous Waste Combustor (HWC) equipped with alkaline wet scrubbers (gas absorbers) designed to neutralize acid gases and achieve a 99.99% Destruction and Removal Efficiency (DRE)[4].

Table 1: Physicochemical Data Impacting Disposal Logistics

ParameterValueOperational & Disposal Implication
Chemical Name N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochlorideAmine derivative; requires neutralizing or specialized high-temp incineration.
CAS Number 1220037-89-7Essential identifier for RCRA waste manifesting and tracking[1].
Molecular Formula C9H19ClN2O2Contains Chlorine (Cl); strictly mandates halogenated waste routing.
Molecular Weight 222.71 g/mol Used for stoichiometric calculations during aqueous neutralization.
Physical State Solid (Powder)High risk of airborne dust generation; requires HEPA filtration during spill cleanup.

Step-by-Step Disposal Methodologies

To ensure compliance with EPA RCRA hazardous waste generator regulations (40 CFR Part 262)[5], laboratories must segregate waste into three distinct streams.

Protocol 1: Solid Waste Disposal (Unused Reagent & Contaminated Consumables)

Applies to: Unused powder, contaminated weighing boats, spatulas, and empty primary containers.

  • Collection: Gather all solid waste materials inside a certified chemical fume hood to prevent dust inhalation.

  • Containment: Place the items into a chemically compatible, puncture-resistant polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it into a secondary rigid container (e.g., a high-density polyethylene (HDPE) drum) explicitly designated for Halogenated Solid Waste .

  • Labeling: Affix a hazardous waste label detailing the contents as "Halogenated Organic Solid Waste - Contains Amine Hydrochloride". Clearly mark the accumulation start date to comply with RCRA 90-day or 180-day storage limits[5].

Protocol 2: Aqueous Waste Disposal (HPLC Rinsates & Workups)

Applies to: Aqueous fractions from extractions or analytical chromatography.

  • pH Assessment: Measure the pH of the aqueous waste. Hydrochloride salts often yield slightly acidic solutions upon dissociation.

  • Neutralization (Self-Validating Step): If the pH is below 6.0, carefully titrate the solution with a dilute alkaline base (e.g., 1M NaOH or NaHCO3) until the pH stabilizes between 6.0 and 8.0. Causality: Neutralization prevents adverse exothermic reactions with other waste streams and protects the structural integrity of the HDPE waste carboy.

  • Routing: Pour the neutralized solution into an HDPE carboy designated for Halogenated Aqueous Waste . Do not mix with standard aqueous waste, as the chloride ions will exceed the feed limits for non-halogenated disposal facilities[3].

Protocol 3: Organic Solvent Waste (Reaction Mixtures)

Applies to: Mother liquors and organic solvent reaction mixtures.

  • Segregation: Ensure the organic waste carboy is explicitly designated for Halogenated Solvents .

  • Transfer: Use a grounded, closed-system funnel to transfer the reaction mixture into the waste carboy to minimize volatile organic compound (VOC) emissions.

  • Storage: Store the carboy in a well-ventilated, secondary containment tray away from strong oxidizing agents or strong bases.

Waste Routing Workflow

WasteRouting Start N-(2-Methoxyethyl)-4- piperidinecarboxamide HCl Waste Stream Solid Solid Waste (Powder/Consumables) Start->Solid Aqueous Aqueous Waste (Solutions/Rinsates) Start->Aqueous Organic Organic Solvent Waste (Reaction Mixtures) Start->Organic Solid_Bin Halogenated Solid Waste (Double-bagged) Solid->Solid_Bin Aq_Treat pH Adjustment (pH 6-8) Collect as Halogenated Aqueous Aqueous->Aq_Treat Org_Bin Halogenated Organic Waste (Due to Cl- content) Organic->Org_Bin Incineration RCRA-Permitted HWC (High-Temp Incineration + Scrubber) Solid_Bin->Incineration Aq_Treat->Incineration Org_Bin->Incineration

Caption: Waste routing workflow for N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride.

Spill Response & Immediate Action Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge. The EPA strictly prohibits the drain disposal or sewering of hazardous pharmaceutical wastes and intermediates[2].

  • Isolation: Evacuate non-essential personnel from the spill area. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and an N95/P100 particulate respirator.

  • Containment (Dry Spill): Do not dry sweep the powder. Dry sweeping generates airborne dust, increasing inhalation exposure risks. Instead, cover the spill with damp paper towels or use a specialized HEPA-filtered laboratory vacuum.

  • Collection: Carefully scoop the dampened material into a compatible, sealable solid waste container.

  • Decontamination: Wash the spill area with a mixture of water and a mild laboratory detergent, followed by a final wipe-down with isopropanol. Dispose of all cleaning materials, including paper towels and gloves, as Halogenated Solid Waste .

References

  • NextSDS. "N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride — Chemical Substance Information." NextSDS Database. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECFKjDol_Ipem-57Xyfr_lgEGFiJuIo8gLMuZf797owdaD4Gk00F2CBUj_cP3ENn3FYSkvtCEDJiVkN1RLHw1VBAUlsU5QZ4NgzUvV8j1YpHdBBUTscJ4MdD3XdVjqy4-ADly8uDXMixbBDiEvLRpGf1tToSeSnasdNZDmm2uUbdAY77fbQ8bk8qEf_MTjHFLNVPAE6FeHbYLWRtY=]
  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj3pWQ3Yimc6Xy4OVo2PhIYQlSd0022xWDdT4WFvzjOC_olN2Iwk9XArbs1cv3PjIxQO7djdtBbF2P-jAePrG9uNpmqJ9EMGRKCxxh-banXs4JYskaQ-8qTG0m-aECNYIza5IwoLSGscH3DsrMhWpeBNGNI8_W4Mn97he8C2Z0vjLpl8U_ZoA=]
  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKCZuY6fLqhBGawSOxZqkVraIjD6AfM6oMpQl_0OR4PM1tIpLRORdzwZ6kekA5YKPRZ9Zk-dZo_Ys0nE7hDSUNMBsFCtcwbU-rZW79iZTcHGa90SxuKno_HFRtpo4t-aQi9tQneNMxNTJGqVzWQTYTFcko-TmanC5DlBDzSsWKJSnZpuXh_1ZLTABJCOzFPe64VvDCEnZi3skPNrVPCIuPUgJPalDX6PSZQdDoeLORXhYbQLGRw-e5Ext1X5Y=]
  • U.S. Environmental Protection Agency (EPA). "Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTceAYx1-3mYCwLeB3aN5JkrCTbRf9nuwSuB0RfSqBmqOWLhKscoyh3tR0j6XK13e90yXwUVjevPeA3dKF1bA1K2t8KXT79XTIApsOlp2Huld9Cqy_AFBcD4DMSsadpw7ydSAvAvoAVxKZnO6AfVntPZFMb8XhD-DckZEngm5q9DokYnPMHsyudH4V9X9cNQNnE7BHFCf47GznJYIFHom_GFm3V5EYKLPX-WTTHTjC7FFlf68L61c_Ze2k30M5nOKXdHs=]
  • U.S. Environmental Protection Agency (EPA). "EPA 625/6-89/019 Handbook Guidance on Setting Permit Conditions and Reporting Trial Burn Results." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSvcVpMeHmhjwfYUvFKoQ3_-agJ1idbJA5aM8_YmxKLHgIaZ2N-HYCwqB2pw88CUacj3_MyRi032sX6XIlSCb0zxQ9nWzfmYZsjGkdl3ZLDUMeQiVkGkAUO_zVbSVfxFCAzIn4oL1L4myYDRZsR_RW-aFm]

Sources

Handling

Personal protective equipment for handling N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride

Standard Operating Procedure & Safety Matrix: Handling N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride As drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs), the ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride

As drug development professionals scale up the synthesis of active pharmaceutical ingredients (APIs), the handling of highly functionalized intermediates like N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1220037-89-7) [1] requires rigorous logistical and safety frameworks. While the hydrochloride salt form improves stability and aqueous solubility for synthetic applications, it introduces specific physicochemical hazards—namely, hygroscopicity, static-driven aerosolization, and localized mucosal irritation[2].

This guide provides a causality-driven, step-by-step operational plan for the safe handling, dispensing, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand why this specific molecule behaves the way it does in an open laboratory environment.

  • Dust Aerosolization & Static Charge: As a hydrochloride salt, this compound presents as a fine, crystalline powder[2]. Ionic salts are highly prone to triboelectric charging (static buildup) when manipulated with metal spatulas or plastic weigh boats. This static repulsion causes the fine powder to aerosolize, creating a severe inhalation hazard[3].

  • Mucosal & Ocular Irritation (pH Shift): Piperidinecarboxamide derivatives are classified under the Globally Harmonized System (GHS) as Skin Irritant 2, Eye Irritant 2A, and STOT SE 3 (Respiratory Irritation)[4][5]. When airborne dust contacts the moisture of the eyes, respiratory tract, or sweat on the skin, the salt rapidly dissolves. This dissolution creates a localized hyperosmotic environment and a mild pH shift that disrupts lipid bilayers, leading to acute irritation and potential corneal damage.

  • Amphiphilic Penetration: The addition of the methoxyethyl ether linkage to the piperidinecarboxamide core increases the molecule's amphiphilic character. It can interact with both aqueous environments (due to the amine salt) and lipophilic barriers (stratum corneum), necessitating strict barrier protection.

Scientist’s Insight: When dealing with hygroscopic hydrochloride salts, always allow the sealed primary container to equilibrate to room temperature in a desiccator before opening. Opening a cold container causes atmospheric moisture to condense directly onto the powder, leading to clumping, accelerated degradation, and inaccurate stoichiometric weighing.

Quantitative Chemical Profile & PPE Matrix

Table 1: Physicochemical Hazard Profile

Property Value / Classification Operational Implication
CAS Number 1220037-89-7[1] Unique identifier for inventory and safety tracking.
Molecular Weight 222.71 g/mol [1] Relevant for stoichiometric reaction calculations.
Physical State Solid (Powder)[2] High risk of dust generation and aerosolization[3].

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4][5] | Requires strict mucosal and dermal barrier protection. |

Table 2: Causality-Driven PPE Matrix

PPE Category Specification & Standard Mechanistic Justification
Hand Protection Nitrile Gloves (EN 374, ≥0.11mm) Nitrile provides superior chemical resistance to the polar methoxyethyl group and ionic hydrochloride salt compared to latex, which is porous to polar organics and degrades rapidly.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3) Standard safety glasses leave gaps. Goggles create a sealed micro-environment, preventing aerosolized salt dust from dissolving in tear fluid. Note: Do not wear soft contact lenses, as they absorb and concentrate the irritant against the cornea[6].
Respiratory Fume Hood (Face velocity 80-100 fpm) The primary exposure route is dust inhalation. Negative pressure containment prevents the triboelectric aerosolization of the powder from reaching the operator's breathing zone[3].

| Body Protection | Standard Lab Coat (100% Cotton) | Prevents dust accumulation on street clothes. Cotton is preferred over synthetics (like polyester) to minimize static electricity generation during movement. |

Self-Validating Operational Workflows

Protocol 1: Safe Weighing and Dispensing (High-Risk Phase)

This is the highest-risk phase for exposure. Do not simply scoop and pour the powder.

  • Validate Containment (Self-Validation Step): Turn on the fume hood. Hold a single ply of a Kimwipe at the sash opening. It must pull inward at a steady 45-degree angle. If it flutters outward or drops, do not open the chemical container.

  • Mitigate Static: Place an anti-static ionizing bar in the hood, or use grounded, anti-static weigh boats (typically black or metal). This prevents the hydrochloride powder from repelling and floating into the air.

  • Transfer Technique: Use a grounded stainless-steel spatula. Transfer the powder slowly, keeping the spatula tip close to the weigh boat surface to minimize the drop height and subsequent dust plume.

  • Seal & Decontaminate: Cap the primary container immediately after use. Wipe the exterior of the container with a damp paper towel before removing it from the hood to ensure no residual dust is transferred to storage areas.

Protocol 2: Immediate Spill Response & Decontamination

If the powder spills outside the containment zone, follow this procedure to prevent aerosolization.

  • Isolate: Restrict access to the area. Do not use a standard broom or brush , as dry sweeping will immediately aerosolize the hydrochloride salt into the breathing zone[3][7].

  • Wet-Wipe Method: Dampen a highly absorbent pad or paper towel with water or a 70% ethanol solution[7].

  • Dab, Do Not Rub: Gently place the damp towel over the spilled powder. Allow the moisture to trap and partially dissolve the salt. Lift the towel straight up. Rubbing will grind the powder into the surface and spread the contamination.

  • Secondary Wash: Wipe the area again with a fresh damp towel, followed by a dry wipe. Dispose of all materials in solid hazardous waste.

Operational Workflow Visualization

G N1 1. Environmental Control Verify Fume Hood Draft N2 2. PPE Donning Nitrile, Goggles, Lab Coat N1->N2 N3 3. Dispensing Phase Anti-Static Weighing N2->N3 N4 Dust/Spill Detected? N3->N4 N5 Wet-Wipe Decontamination (Prevent Aerosolization) N4->N5 Yes N6 4. Reaction Setup Transfer to Flask N4->N6 No N7 5. Waste Management Halogenated Organics N5->N7 N6->N7

Caption: Workflow for safe handling, dispensing, and disposal of piperidinecarboxamide hydrochloride salts.

Disposal and Waste Management Plan

Because N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride contains both a nitrogenous base and a chloride counterion, it must be segregated carefully to comply with environmental guidelines and prevent aquatic toxicity[7].

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container. Do not throw in standard municipal trash.

  • Liquid Waste (Aqueous): If the compound is dissolved in water (e.g., during equipment washing), the effluent will be mildly acidic and contain a biologically active amine. Collect in an aqueous waste carboy. Do not pour down the drain, as piperidine derivatives and their salts can be harmful to aquatic microorganisms[7].

  • Liquid Waste (Organic): If dissolved in organic solvents during reaction workup, dispose of it in a Halogenated Organic Waste container. The presence of the chloride ion (from the HCl salt) means it must be incinerated at specialized facilities to prevent the formation of toxic byproducts, which can occur if halogenated waste is improperly mixed with non-halogenated waste and burned at lower temperatures.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)-4-piperidinecarboxamide hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.